molecular formula C18H21N5O2 B587599 Alogliptin-d3 CAS No. 1133421-35-8

Alogliptin-d3

Cat. No.: B587599
CAS No.: 1133421-35-8
M. Wt: 342.4 g/mol
InChI Key: ZSBOMTDTBDDKMP-DDOHFVCQSA-N
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Description

Alogliptin-d3, also known as this compound, is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuteriomethyl)pyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBOMTDTBDDKMP-DDOHFVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746977
Record name 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133421-35-8
Record name 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Alogliptin-d3: A Technical Guide for its Application in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogliptin is an orally administered, potent, and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. It is utilized in the management of type 2 diabetes mellitus. The therapeutic action of alogliptin is mediated through the inhibition of DPP-4, which leads to an increase in the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This, in turn, enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[1][3]

In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, the accurate quantification of alogliptin in biological matrices is paramount. To achieve this, stable isotope-labeled internal standards are indispensable. Alogliptin-d3, a deuterated analog of alogliptin, serves as the gold-standard internal standard for its quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility lies in its ability to mimic the physicochemical properties of the analyte, alogliptin, during sample preparation and analysis, thus correcting for any variability in extraction recovery and matrix effects.[3][4][5]

This technical guide provides an in-depth overview of this compound, its primary application in research, detailed experimental protocols for its use in LC-MS/MS methods, and a summary of relevant quantitative data.

Primary Use in Research: Internal Standard for Quantitative Bioanalysis

The predominant application of this compound in a research setting is as an internal standard (IS) for the quantification of alogliptin in biological samples, most commonly plasma.[3][4][5] The structural similarity between alogliptin and this compound ensures they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. However, the mass difference of 3 Daltons allows for their distinct detection by the mass spectrometer, enabling accurate quantification of alogliptin.

The use of a stable isotope-labeled internal standard like this compound is a critical component of robust and reliable bioanalytical method development and validation, as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Alogliptin's Mechanism of Action: The DPP-4 Signaling Pathway

Alogliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. The signaling pathway is initiated by the ingestion of food, which stimulates the release of incretin hormones from the gut. These hormones, primarily GLP-1 and GIP, are crucial for glucose homeostasis. However, their action is short-lived as they are rapidly inactivated by the DPP-4 enzyme. Alogliptin's inhibition of DPP-4 prolongs the activity of these incretins, leading to beneficial downstream effects on glucose control.

Alogliptin_Signaling_Pathway Food Food Ingestion Gut Gut Food->Gut stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins releases DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Alogliptin Alogliptin Alogliptin->DPP4 inhibits Beta_Cells β-cells Pancreas->Beta_Cells Alpha_Cells α-cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion Beta_Cells->Insulin stimulates Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon suppresses Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Figure 1: Alogliptin's DPP-4 Inhibition Pathway.

Experimental Protocols for Alogliptin Quantification using this compound

The following sections detail established methodologies for the quantification of alogliptin in plasma using this compound as an internal standard. These protocols are based on published research and represent common practices in the field.

Sample Preparation

Two primary methods for plasma sample preparation are prevalent: protein precipitation and liquid-liquid extraction.

1. Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.

  • Protocol:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of a precipitation solution (e.g., acetonitrile or a 9:1 v/v mixture of acetonitrile and methanol) containing this compound at a known concentration (e.g., 50 ng/mL).[6][7]

    • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a specific volume (e.g., 100-200 µL) of the mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, potentially reducing matrix effects.

  • Protocol:

    • To 250 µL of plasma sample, add 50 µL of this compound working solution (e.g., 50 ng/mL) and 100 µL of a buffer (e.g., 0.05 M NaOH, pH 4).[5]

    • Add 2.5 mL of an organic extraction solvent (e.g., ethyl acetate).[5][8]

    • Vortex the mixture vigorously for 10-20 minutes.

    • Centrifuge at a moderate speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a specific volume of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Experimental_Workflow Start Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Prep_Choice Sample Preparation Add_IS->Prep_Choice PPT Protein Precipitation (e.g., Acetonitrile) Prep_Choice->PPT Method 1 LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Prep_Choice->LLE Method 2 Centrifuge1 Centrifugation PPT->Centrifuge1 Centrifuge2 Centrifugation LLE->Centrifuge2 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Organic_Layer Collect Organic Layer Centrifuge2->Organic_Layer Organic_Layer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Analysis Data Acquisition & Quantification Injection->Analysis

Figure 2: General Experimental Workflow for Alogliptin Quantification.
Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize typical LC-MS/MS parameters used for the analysis of alogliptin with this compound as the internal standard.

Table 1: Liquid Chromatography Parameters

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., Inertsil ODS, Waters Symmetry)[3][8]
Column Dimensions 50 mm x 4.6 mm, 5 µm particle size[3]
Mobile Phase A 0.1% Formic acid in water[4][7]
Mobile Phase B Acetonitrile or Methanol[4][7]
Elution Mode Isocratic or Gradient
Flow Rate 0.3 - 1.0 mL/min[3][7]
Injection Volume 5 - 10 µL[8]
Column Temperature Ambient or 40°C

Table 2: Mass Spectrometry Parameters

ParameterAlogliptinThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 340.2 - 340.3[6][9]343.2 - 343.3[3][9]
Product Ion (m/z) 116.0 - 116.1[6][9]116.1 or 196.2[3][9]
Collision Energy Analyte-specific optimization requiredAnalyte-specific optimization required
Dwell Time ~200 ms~200 ms

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for alogliptin quantification using this compound.

Table 3: Summary of Quantitative Method Parameters

ParameterReported ValuesReference
Linearity Range (ng/mL) 3 - 300[9]
4 - 600[4]
10 - 400[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[6]
3[9]
4[4]
Recovery (%) 81.5 - 91.4[10]
88.63[8]
Precision (%RSD) < 15%[8]
Accuracy (%) 85 - 115% of nominal value[8]

Conclusion

This compound is an essential tool for the accurate and precise quantification of alogliptin in biological matrices. Its use as an internal standard in LC-MS/MS assays is fundamental to pharmacokinetic, bioequivalence, and other clinical and preclinical studies. The detailed protocols and summarized quantitative data provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis. The methodologies described are robust and align with regulatory expectations for bioanalytical method validation, ensuring the generation of high-quality data for the assessment of alogliptin's disposition and effects. The understanding of alogliptin's mechanism of action, as depicted in the signaling pathway, further contextualizes the importance of its accurate measurement in biological systems.

References

An In-depth Technical Guide to the Synthesis and Purification of Alogliptin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Alogliptin-d3, an isotopically labeled version of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. This document details the synthetic pathways, incorporating the crucial step of deuterium labeling, and outlines various purification techniques, including quantitative data and detailed experimental protocols.

Introduction

Alogliptin is a potent and highly selective inhibitor of the serine protease dipeptidyl peptidase-4 (DPP-4), which is a validated therapeutic target for type 2 diabetes.[1] this compound, in which three hydrogen atoms on the N-methyl group of the uracil ring are replaced by deuterium, is a valuable tool in pharmacokinetic studies and as an internal standard for quantitative bioanalysis by mass spectrometry. The deuterium labeling provides a distinct mass signature without significantly altering the molecule's chemical properties.

This guide will focus on the practical aspects of synthesizing and purifying this compound, providing researchers with the necessary information to produce this important analytical standard.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to that of its non-deuterated analogue, with the key difference being the introduction of the deuterated methyl group. The most common synthetic route involves the N-methylation of a uracil derivative using a deuterated methylating agent.

A plausible synthetic route is outlined below, based on established methods for Alogliptin synthesis.[2][3]

Synthetic Pathway

The overall synthetic pathway can be visualized as a multi-step process, starting from readily available precursors and culminating in the formation of this compound.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: N-Methylation-d3 cluster_2 Step 3: Nucleophilic Substitution A 6-Chlorouracil C 1-((2-Cyanophenyl)methyl)-6-chlorouracil A->C NaH, LiBr DMF/DMSO B 2-(Bromomethyl)benzonitrile B->C D 1-((2-Cyanophenyl)methyl)- 6-chlorouracil F 1-((2-Cyanophenyl)methyl)-6-chloro- 3-(methyl-d3)-uracil D->F NaH DMF/THF E Iodomethane-d3 (CD3I) E->F G 1-((2-Cyanophenyl)methyl)-6-chloro- 3-(methyl-d3)-uracil I This compound G->I NaHCO3 or K2CO3 Methanol or aq. Isopropanol H (R)-3-Aminopiperidine dihydrochloride H->I

Synthetic pathway for this compound.
Key Experimental Protocols

The deuterated methylating agent, Iodomethane-d3, is a critical starting material. It can be synthesized from deuterated methanol.

  • Method 1: Using Hydrogen Iodide

    • Reactants: Deuterated methanol (CD3OD), Hydroiodic acid (HI)

    • Procedure: To a reaction flask, add 5 mL of deuterated methanol and 5 mL of 55-58% hydroiodic acid. The mixture is heated to 40°C for 2 hours, then to 50°C for an additional 2 hours. After cooling to room temperature, the product is distilled at atmospheric pressure, collecting the fraction at 40-45°C.[1]

    • Yield: Approximately 83.8%.[1]

  • Method 2: Using Red Phosphorus and Iodine

    • Reactants: Deuterated methanol (CD3OD), Red phosphorus, Iodine

    • Procedure: In a flask equipped with a reflux condenser, slowly add red phosphorus, water, and elemental iodine at -15°C. Then, gradually add deuterated methanol to the mixture. The reaction mixture is heated to 65°C and stirred for approximately 2 hours. After cooling, the product is obtained by distillation at 45°C.[4]

  • Reactants: 6-Chlorouracil, 2-(bromomethyl)benzonitrile, Sodium hydride (NaH), Lithium bromide (LiBr)

  • Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Procedure: 6-Chlorouracil is alkylated with 2-(bromomethyl)benzonitrile in the presence of sodium hydride and lithium bromide in a mixture of DMF and DMSO.[2]

  • Yield: Approximately 54%.[2]

  • Reactants: 1-((2-Cyanophenyl)methyl)-6-chlorouracil, Iodomethane-d3 (CD3I), Sodium hydride (NaH)

  • Solvents: Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Procedure: The previously synthesized uracil derivative is further alkylated with Iodomethane-d3 using sodium hydride in a mixture of DMF and THF.[2]

  • Yield: Approximately 72% (based on the non-deuterated synthesis).[2]

  • Reactants: 1-((2-Cyanophenyl)methyl)-6-chloro-3-(methyl-d3)-uracil, (R)-3-Aminopiperidine dihydrochloride, Sodium bicarbonate (NaHCO3) or Potassium carbonate (K2CO3)

  • Solvents: Methanol or aqueous Isopropanol

  • Procedure: The final step involves the displacement of the chloro group with (R)-3-aminopiperidine dihydrochloride. This reaction is carried out in the presence of a base such as sodium bicarbonate in hot methanol or potassium carbonate in aqueous isopropanol.[2]

Quantitative Data Summary
StepReactantsSolvents/ReagentsYield (%)Purity (%)Reference
Synthesis of Iodomethane-d3 Deuterated methanol, Hydroiodic acid-~83.8-[1]
N-Alkylation of 6-Chlorouracil 6-Chlorouracil, 2-(bromomethyl)benzonitrileNaH, LiBr, DMF/DMSO~54-[2]
N-Methylation-d3 of Uracil Derivative 1-((2-Cyanophenyl)methyl)-6-chlorouracil, Iodomethane-d3NaH, DMF/THF~72*-[2]
Final Synthesis of Alogliptin (non-deuterated)2-(6-chloro-3-methyl-2,4-dioxo-3,4-di-hydro-2H-pyrimidin-1-ylmethyl)benzonitrile, 3(R)-aminopiperidineAlkali56.1-[3]
This compound Product (Commercial Sample)---99.61

*Yield reported for the non-deuterated analogue.

Purification of this compound

The purification of this compound is crucial to remove any unreacted starting materials, by-products, and other impurities. The primary methods employed are recrystallization and chromatography.

Purification Workflow

The general workflow for the purification of this compound involves an initial workup followed by one or more purification steps to achieve the desired level of purity.

Purification_Workflow A Crude this compound (from reaction mixture) B Initial Workup (e.g., Extraction, Washing) A->B C Purification Step B->C D Recrystallization C->D Option 1 E Chromatography C->E Option 2 F High Purity this compound D->F E->F G Quality Control (HPLC, NMR, MS) F->G

General purification workflow for this compound.
Recrystallization

Recrystallization is a common method for purifying solid compounds. The choice of solvent is critical for effective purification.

  • Protocol 1: Isopropanol-Ethanol

    • Procedure: The crude product is dissolved in a minimal amount of a hot mixture of isopropanol and ethanol. The solution is then allowed to cool slowly, promoting the formation of crystals. The purified product is collected by filtration.

    • Observed Purity: A similar process for a precursor yielded a purity of 98.9%.[4]

  • Protocol 2: Ethyl Acetate

    • Procedure: After concentrating the reaction mixture, hot ethyl acetate is added to dissolve the product. The solution is then cooled to 0-5°C to induce crystallization. The solid is filtered and washed with a small amount of cold ethyl acetate.

    • Observed Purity: For non-deuterated Alogliptin, this method resulted in a purity of 99.9% as measured by HPLC.[4]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound. Various HPLC methods have been developed for Alogliptin and its related compounds.

RP-HPLC is widely used for the analysis and purification of Alogliptin.

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Hypersil Gold Thermo Scientific C18Acetonitrile : Ammonium carbonate buffer (55:45 v/v)1.0277[5]
Symmetry® cyanide (150 mm × 4.6 mm, 5 µm)Potassium dihydrogen phosphate buffer (pH 4.6) : Acetonitrile (20:80, v/v)1.0215[6]
Finepak sil C18Methanol : Water (80:20 v/v)1.0222

Chiral HPLC is essential for separating the (R)- and (S)-enantiomers of Alogliptin to ensure high enantiomeric purity. Alogliptin is the (R)-enantiomer.

  • Column: Lux cellulose 2

  • Mobile Phase: Ethanol and diethyl amine

  • Purpose: To quantify the (S)-isomer in Alogliptin Benzoate.

Conclusion

The synthesis and purification of this compound are achievable through established organic chemistry methodologies. The key to the synthesis is the use of a deuterated methylating agent, such as Iodomethane-d3, in the N-methylation step of the uracil intermediate. Purification to a high degree of chemical and isotopic purity can be accomplished through a combination of recrystallization and chromatographic techniques, particularly HPLC. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

A Comparative Analysis of the Physicochemical Properties of Alogliptin and Alogliptin-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the physicochemical properties of Alogliptin and its deuterated analog, Alogliptin-d3. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics of these compounds. The guide summarizes available quantitative data, outlines relevant experimental protocols, and presents visual diagrams of metabolic pathways and experimental workflows.

Introduction to Alogliptin and the Role of Deuteration

Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the treatment of type 2 diabetes mellitus.[1][2][3] By inhibiting DPP-4, Alogliptin increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][4]

This compound is a deuterated version of Alogliptin, where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms.[5][6] Deuterium is a stable, non-radioactive isotope of hydrogen.[7] This isotopic substitution is primarily utilized to create an internal standard for use in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy of Alogliptin concentration measurements in biological samples.[6]

Comparative Physicochemical Properties

This section summarizes the known physicochemical properties of Alogliptin and this compound. It is important to note that while quantitative data for Alogliptin is well-documented, the data for this compound is limited. The properties of this compound are largely inferred from its chemical structure and the general effects of deuteration.

Table 1: General and Physical Properties
PropertyAlogliptinThis compoundData Source(s)
Molecular Formula C₁₈H₂₁N₅O₂C₁₈H₁₈D₃N₅O₂[1]
Molecular Weight 339.4 g/mol 342.4 g/mol [1]
Appearance White to off-white crystalline powderNot specified (assumed to be a solid)[9]
Melting Point 127 - 129 °CNot experimentally determined[10]
Table 2: Solubility and Partition Coefficient
PropertyAlogliptinThis compoundData Source(s)
Water Solubility Sparingly soluble; 0.58 mg/mLNot experimentally determined[1][2]
Solubility in other solvents Soluble in DMSO; Sparingly soluble in methanol; Slightly soluble in ethanol; Very slightly soluble in octanol and isopropyl acetate.Not experimentally determined[1][9]
LogP (Octanol-Water Partition Coefficient) 0.66 - 1.16Not experimentally determined[2]
Table 3: Acidity and Stability
PropertyAlogliptinThis compoundData Source(s)
pKa (Strongest Basic) 9.47Not experimentally determined[2]
Chemical Stability Stable under recommended storage conditions; avoid strong oxidizing agents.Assumed to be similar to Alogliptin[1]

Note on this compound Properties: The replacement of three hydrogen atoms with deuterium in the N-methyl group is a minor structural modification. Therefore, significant deviations in macroscopic physicochemical properties such as melting point, solubility, and pKa are not generally expected. However, subtle changes can occur. For instance, deuteration can sometimes lead to slight alterations in crystal packing, which might marginally affect the melting point and solubility.[11] The effect on pKa is also expected to be minimal as the deuteration is not on an ionizable group. The most significant impact of this specific deuteration is expected to be on the metabolic stability of the N-methyl group.

Metabolic Pathways of Alogliptin

Alogliptin undergoes limited metabolism in humans, with approximately 60-71% of the administered dose excreted unchanged in the urine.[9] The metabolism is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][3] Two minor metabolites have been identified:

  • M-I (N-demethylated Alogliptin): This is an active metabolite, exhibiting similar DPP-4 inhibitory activity to the parent compound. It accounts for less than 1% of the parent compound.[2][9]

  • M-II (N-acetylated Alogliptin): This metabolite is inactive and constitutes less than 6% of the parent compound.[2][9]

The deuteration in this compound is at the N-methyl group, the site of demethylation to form the active metabolite M-I. Due to the stronger C-D bond, the rate of this N-demethylation reaction is expected to be slower for this compound compared to Alogliptin. This is the principle behind the "kinetic isotope effect" and is a key consideration in the design of deuterated drugs to improve their metabolic profile.

Alogliptin_Metabolism Alogliptin Alogliptin Excretion Renal Excretion (Unchanged) Alogliptin->Excretion ~60-71% CYP2D6_3A4 CYP2D6 / CYP3A4 Alogliptin->CYP2D6_3A4 Metabolism Alogliptin_d3 This compound Alogliptin_d3->Excretion Alogliptin_d3->CYP2D6_3A4 Metabolism (Slower N-demethylation) MI M-I (N-demethylated) Active Metabolite MII M-II (N-acetylated) Inactive Metabolite CYP2D6_3A4->MI <1% CYP2D6_3A4->MII <6%

Metabolic pathway of Alogliptin and the expected impact of deuteration.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for key experiments used to determine the physicochemical properties of active pharmaceutical ingredients (APIs) like Alogliptin and this compound.

Determination of Melting Point
  • Method: Differential Scanning Calorimetry (DSC) is a common method. A small, accurately weighed sample of the compound is placed in an aluminum pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The instrument measures the heat flow to the sample relative to a reference pan. The melting point is determined from the onset temperature of the melting endotherm.

  • Alternative Method: Capillary melting point apparatus. A small amount of the powdered sample is packed into a capillary tube, which is then heated in a controlled manner. The temperature range over which the sample melts is observed and recorded.

Solubility Determination
  • Method: The shake-flask method is the gold standard. An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (LogP)
  • Method: The shake-flask method is also commonly used for LogP determination. A known amount of the compound is dissolved in one of the immiscible solvents (typically n-octanol). An equal volume of the second immiscible solvent (typically water or a buffer) is added. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate. The concentration of the compound in each phase is measured by a suitable analytical method (e.g., HPLC-UV). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa
  • Method: Potentiometric titration is a widely used method. A solution of the compound of known concentration is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve, typically at the half-equivalence point.

  • Alternative Method: UV-Vis spectrophotometry can also be used. The UV-Vis spectrum of the compound is recorded at various pH values. The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.

Experimental_Workflow cluster_0 Physicochemical Property Determination cluster_1 Physical Characterization cluster_2 Chemical Characterization API API Sample (Alogliptin or this compound) MeltingPoint Melting Point (DSC or Capillary Method) API->MeltingPoint Solubility Solubility (Shake-Flask Method) API->Solubility LogP LogP (Shake-Flask Method) API->LogP pKa pKa (Potentiometric Titration) API->pKa Data_Analysis Data Analysis and Property Calculation MeltingPoint->Data_Analysis Endotherm Onset Solubility->Data_Analysis Concentration in Supernatant LogP->Data_Analysis Concentration in Phases pKa->Data_Analysis Titration Curve

Workflow for determining key physicochemical properties of an API.

Conclusion

Alogliptin is a well-characterized DPP-4 inhibitor with established physicochemical properties. Its deuterated analog, this compound, serves as a valuable analytical tool, primarily as an internal standard in pharmacokinetic studies. While direct experimental data on the physicochemical properties of this compound are scarce, the minor structural change of deuteration on the N-methyl group is not expected to significantly alter its bulk physical and chemical characteristics compared to Alogliptin. The most notable difference lies in the kinetic isotope effect, which is predicted to slow the rate of N-demethylation, a minor metabolic pathway for Alogliptin. This guide provides a foundational understanding of the physicochemical profiles of both compounds and outlines the standard experimental procedures for their determination, which is crucial for their application in research and drug development. Further experimental investigation into the properties of this compound would be beneficial to provide a more complete comparative profile.

References

Commercial Suppliers and Availability of Alogliptin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical data for Alogliptin-d3. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who require this stable isotope-labeled compound for their studies. This guide also includes a detailed experimental protocol for a typical application of this compound in a pharmacokinetic study and visual diagrams to illustrate key processes.

Introduction to this compound

Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is involved in the regulation of glucose homeostasis. It is used as an oral anti-diabetic drug for the treatment of type 2 diabetes. This compound is a deuterated form of Alogliptin, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of Alogliptin in biological matrices. Its use significantly improves the accuracy and precision of such assays.

Commercial Suppliers and Availability

This compound is available from a variety of commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following tables summarize the key information regarding the availability and technical specifications from several prominent suppliers.

Table 1: Major Commercial Suppliers of this compound

SupplierWebsite
MedChemExpress--INVALID-LINK--
Santa Cruz Biotechnology--INVALID-LINK--
Toronto Research Chemicals--INVALID-LINK--
Axios Research--INVALID-LINK--
Simson Pharma Limited--INVALID-LINK--
LGC Standards--INVALID-LINK--
Cayman Chemical--INVALID-LINK--

Table 2: Product Specifications and Availability of this compound

SupplierCatalog NumberPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedChemExpressHY-A0023AS1≥98%1 mg, 5 mg, 10 mg1133421-35-8C₁₈H₁₈D₃N₅O₂342.42
Santa Cruz Biotechnologysc-478613Not specifiedContact for availability1133421-35-8C₁₈H₁₈D₃N₅O₂342.41
Toronto Research ChemicalsA575427Not specified2.5 mg, 25 mg1133421-35-8C₁₈H₁₈D₃N₅O₂342.41
Axios ResearchAR-A05989Not specifiedContact for availability1133421-35-8C₁₈H₁₈D₃N₅O₂342.42
Simson Pharma LimitedA1070029Not specifiedIn stock1133421-35-8C₁₈H₁₈D₃N₅O₂342.42
LGC StandardsTRC-A575427>95% (HPLC)2.5 mg, 25 mg1133421-35-8C₁₈H₁₈D₃N₅O₂342.41
Cayman ChemicalNot specified≥98%Contact for availability1133421-35-8C₁₈H₁₈D₃N₅O₂342.41

Note: Purity levels and available quantities are subject to change and may vary by lot. It is recommended to contact the suppliers directly for the most up-to-date information.

Experimental Protocol: Quantification of Alogliptin in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the determination of Alogliptin in human plasma, utilizing this compound as an internal standard. This protocol is based on established and validated bioanalytical methods.[1][2][3][4]

3.1. Materials and Reagents

  • Alogliptin reference standard

  • This compound internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.3. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alogliptin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Alogliptin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.

3.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (50 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.5. LC-MS/MS Conditions

  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.9 µm) is suitable.

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Alogliptin: m/z 340.2 → 116.1[4]

    • This compound: m/z 343.2 → 116.1[4]

3.6. Data Analysis

The concentration of Alogliptin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from the prepared calibration standards.

Visualizations

4.1. Alogliptin's Mechanism of Action: DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the signaling pathway affected by Alogliptin. By inhibiting the DPP-4 enzyme, Alogliptin prevents the degradation of incretin hormones (GLP-1 and GIP), leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

Alogliptin_Mechanism cluster_pancreas Pancreatic Islets Pancreatic β-cell Pancreatic β-cell Insulin Secretion Insulin Secretion Pancreatic β-cell->Insulin Secretion Pancreatic α-cell Pancreatic α-cell Glucagon Secretion Glucagon Secretion Pancreatic α-cell->Glucagon Secretion Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP)->Pancreatic β-cell Stimulates Incretin Hormones (GLP-1, GIP)->Pancreatic α-cell Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degraded by Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Alogliptin Alogliptin Alogliptin->DPP-4 Enzyme Inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Sample Collection Plasma Sample Collection Addition of this compound (IS) Addition of this compound (IS) Plasma Sample Collection->Addition of this compound (IS) Protein Precipitation Protein Precipitation Addition of this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer & Evaporation Supernatant Transfer & Evaporation Centrifugation->Supernatant Transfer & Evaporation Reconstitution Reconstitution Supernatant Transfer & Evaporation->Reconstitution Chromatographic Separation Chromatographic Separation Reconstitution->Chromatographic Separation Mass Spectrometric Detection (MRM) Mass Spectrometric Detection (MRM) Chromatographic Separation->Mass Spectrometric Detection (MRM) Peak Integration & Area Ratio Calculation Peak Integration & Area Ratio Calculation Mass Spectrometric Detection (MRM)->Peak Integration & Area Ratio Calculation Quantification using Calibration Curve Quantification using Calibration Curve Peak Integration & Area Ratio Calculation->Quantification using Calibration Curve Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation Quantification using Calibration Curve->Pharmacokinetic Parameter Calculation

References

Metabolic Fate and Stability of the Deuterium Label on Alogliptin-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with a specific focus on the theoretical metabolic fate and stability of its deuterated analog, Alogliptin-d3. Deuterium labeling is a common strategy in drug development to investigate metabolic pathways and potentially improve pharmacokinetic profiles. This document consolidates available data on Alogliptin's metabolism, presents detailed experimental protocols for its study, and discusses the anticipated stability of the deuterium label on this compound based on established scientific principles. The information is intended to guide researchers in designing and interpreting studies involving deuterium-labeled Alogliptin.

Introduction to Alogliptin and the Role of Deuterium Labeling

Alogliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It selectively inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which leads to increased levels of incretin hormones, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon secretion.[1]

Deuterium (²H or D), a stable isotope of hydrogen, is frequently used in drug metabolism and pharmacokinetic (DMPK) studies.[2] this compound is a deuterium-labeled version of Alogliptin, where three hydrogen atoms have been replaced by deuterium atoms. Such labeled compounds are invaluable as internal standards for quantitative bioanalysis due to their mass shift, which allows for clear differentiation from the unlabeled drug in mass spectrometry (MS) analysis.[3][4]

Furthermore, the substitution of hydrogen with deuterium can influence the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.[4][5] This phenomenon, known as the kinetic isotope effect (KIE), can provide insights into metabolic pathways and has been explored as a strategy to improve the pharmacokinetic properties of drugs.[4][6]

Metabolic Fate of Alogliptin

Alogliptin undergoes limited metabolism in humans, with a significant portion of the administered dose being excreted unchanged.

Primary Route of Elimination

The majority of Alogliptin is eliminated unchanged in the urine.[1][7] Studies have shown that approximately 60% to 76% of an administered dose is excreted as the parent drug in urine.[1][8][9]

Metabolic Pathways

While metabolism is not the primary route of elimination, two minor metabolites of Alogliptin have been identified.[1][8][9][10] The limited metabolism is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][9][10]

The two main metabolites are:

  • M-I (N-demethylated Alogliptin): This is an active metabolite with DPP-4 inhibitory activity similar to the parent compound. It accounts for less than 1% of the parent compound.[8][9][10]

  • M-II (N-acetylated Alogliptin): This is an inactive metabolite. It accounts for less than 6% of the parent compound.[8][9][10]

dot

Alogliptin_Metabolism Alogliptin Alogliptin M_I M-I (N-demethylated) Active Metabolite (<1%) Alogliptin->M_I CYP2D6 / CYP3A4 M_II M-II (N-acetylated) Inactive Metabolite (<6%) Alogliptin->M_II Acetylation Excretion Renal Excretion (60-76% unchanged) Alogliptin->Excretion

Caption: Metabolic Pathway of Alogliptin.

Anticipated Metabolic Fate and Stability of this compound

Direct experimental data on the metabolic fate and stability of the deuterium label on this compound is not extensively available in the public domain. However, based on the known metabolism of Alogliptin and the principles of the kinetic isotope effect, we can make informed predictions.

The stability of the deuterium label is highly dependent on its position within the Alogliptin molecule. If the deuterium atoms are located on a part of the molecule that does not undergo metabolic transformation, the label is expected to be stable. Conversely, if the deuterium is placed at a site of metabolism (a "soft spot"), the C-D bond cleavage may be slower compared to the C-H bond in the unlabeled compound.[5]

Given that the primary metabolites of Alogliptin are formed through N-demethylation and N-acetylation, if the deuterium labels in this compound are not on the N-methyl or the N-acetyl groups, it is highly probable that the label will remain intact during these metabolic conversions. This would result in the formation of deuterated metabolites, M-I-d3 and M-II-d3.

The stability of the label against back-exchange with hydrogen from the biological matrix is generally high for C-D bonds, especially those not in acidic or readily exchangeable positions.

Data Presentation

The following tables summarize the key quantitative data regarding the metabolism and excretion of Alogliptin.

Table 1: Excretion of Alogliptin

Route of ExcretionPercentage of Administered DoseReference(s)
Unchanged in Urine60% - 76%[1][7][8][9]
Feces~13%[1]

Table 2: Alogliptin Metabolites

MetaboliteNameActivityAbundanceReference(s)
M-IN-demethylatedActive<1% of parent compound[8][9][10]
M-IIN-acetylatedInactive<6% of parent compound[8][9][10]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the metabolic fate and stability of this compound. Below are representative methodologies for key in vitro and in vivo experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound and identify its metabolites in a controlled in vitro system.

Objective: To determine the rate of metabolism of this compound and identify the metabolites formed by human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • Control compounds (e.g., a compound with known high and low metabolic rates)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add this compound to the pre-incubated mixture to start the metabolic reaction. The final concentration of this compound should be within a relevant range (e.g., 1 µM).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to the aliquots. This will precipitate the proteins and stop the enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify any metabolites formed. The mass spectrometer will be set to detect the parent compound and potential deuterated metabolites based on their predicted mass-to-charge ratios.

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InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Incubation Mixture (HLM, Buffer, NADPH system) Pre_Incubate Pre-incubate at 37°C Prep_Mix->Pre_Incubate Add_Drug Add this compound Pre_Incubate->Add_Drug Incubate Incubate at 37°C Add_Drug->Incubate Time_Points Sample at Time Points Incubate->Time_Points Quench Quench with Solvent Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: In Vitro Metabolism Experimental Workflow.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound and its metabolites.

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rodent model.

Materials:

  • This compound

  • Appropriate vehicle for dosing (e.g., saline, PEG400)

  • Sprague-Dawley rats (or other suitable rodent model)

  • Dosing equipment (e.g., oral gavage needles, intravenous catheters)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the study.

  • Dosing: Administer a single dose of this compound to the rats. This can be done intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, jugular vein cannula).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces over a specified period (e.g., 24 or 48 hours).

  • Sample Storage: Store all plasma, urine, and fecal samples at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Perform protein precipitation or liquid-liquid extraction to isolate the analytes.

    • Urine: Dilute the samples as needed.

    • Feces: Homogenize the samples and extract the analytes.

  • LC-MS/MS Analysis: Quantify the concentrations of this compound and its metabolites in the prepared samples using a validated LC-MS/MS method.

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InVivo_Workflow cluster_dosing Dosing and Sampling cluster_processing Sample Processing cluster_analysis Analysis Dose Administer this compound (IV and PO routes) Blood_Sample Collect Blood Samples Dose->Blood_Sample Urine_Feces_Sample Collect Urine and Feces Dose->Urine_Feces_Sample Plasma_Prep Prepare Plasma Blood_Sample->Plasma_Prep Urine_Feces_Prep Prepare Urine/Feces Urine_Feces_Sample->Urine_Feces_Prep LCMS_Analysis LC-MS/MS Analysis Plasma_Prep->LCMS_Analysis Urine_Feces_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

Alogliptin is a well-characterized DPP-4 inhibitor that undergoes minimal metabolism, with the majority of the drug excreted unchanged in the urine. The two primary metabolites, M-I (active) and M-II (inactive), are formed in very small amounts. For the deuterated analog, this compound, the stability of the deuterium label is predicted to be high, assuming the labels are not at the sites of N-demethylation or N-acetylation. The provided experimental protocols offer a robust framework for investigating the metabolic fate of this compound and confirming the stability of its deuterium label. Such studies are essential for the continued development and regulatory assessment of deuterated drug candidates.

References

The Gold Standard: A Technical Guide to the Use of Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. The use of internal standards is a fundamental strategy to control for variability during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, have emerged as the gold standard, offering unparalleled advantages in minimizing analytical error and ensuring data integrity. This technical guide provides an in-depth review of the core principles, practical applications, and critical considerations for the effective use of deuterated standards in bioanalysis, with a focus on liquid chromatography-mass spectrometry (LC-MS) techniques.

Core Principles and Advantages

Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D). This subtle modification results in an increase in the molecular mass without significantly altering the physicochemical properties of the molecule.[1][2] This near-identical chemical behavior is the cornerstone of their effectiveness, as they co-elute with the analyte during chromatography and experience similar ionization efficiency, extraction recovery, and matrix effects in the mass spectrometer.[2][3] By calculating the ratio of the analyte signal to the deuterated standard signal, variability introduced during the analytical workflow can be effectively normalized, leading to significantly improved accuracy and precision.[3][4]

The primary advantages of using deuterated standards in bioanalysis include:

  • Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3][5] Deuterated standards co-elute with the analyte and are affected by the matrix in a nearly identical manner, thus providing reliable correction for these effects.[3]

  • Correction for Variability in Sample Preparation: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution.[6] As the deuterated standard is added to the sample at the beginning of the workflow, it experiences the same losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant.

  • Improved Accuracy and Precision: By accounting for both matrix effects and procedural variability, deuterated standards significantly enhance the accuracy and precision of quantitative bioanalytical methods.[7] This is crucial for regulatory submissions and for making confident decisions in drug development.

  • Regulatory Acceptance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of SIL internal standards and often recommend their use in bioanalytical method validation.[7]

Quantitative Data on Method Performance

The use of deuterated internal standards consistently leads to improved bioanalytical method performance. The following tables summarize quantitative data from various studies, highlighting the enhanced accuracy and precision achieved with deuterated standards compared to other internal standard strategies.

AnalyteInternal Standard TypeMatrixAccuracy (%)Precision (%CV)Reference
Kahalalide FAnalog ISPlasma96.88.6[7]
Kahalalide FDeuterated IS (D8)Plasma100.37.6[7]
SirolimusAnalog IS (DMR)Whole BloodHigher bias observed7.6 - 9.7[8]
SirolimusDeuterated IS (SIR-d3)Whole BloodImproved accuracy2.7 - 5.7[8]
PirtobrutinibDeuterated ISRat Plasma95.4 - 98.1>0.999 (correlation coefficient)[9]

Table 1: Comparison of Accuracy and Precision with Analog vs. Deuterated Internal Standards. This table demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision in LC-MS/MS assays. The use of a deuterated standard for Kahalalide F resulted in a significant improvement in both metrics compared to an analog internal standard.[7] Similarly, the precision of the sirolimus assay was notably better with a deuterated internal standard.[8]

AnalyteInternal StandardMatrixRecovery (%)Matrix Effect (%)Reference
LapatinibZileuton (Analog IS)Plasma29 - 70 (variable)Not specified[10]
LapatinibLapatinib-d3 (Deuterated IS)PlasmaCorrected for variabilityNot specified[10]
HaloperidolDeuterated HaloperidolNot specified35% lower than analyteNot specified[10]

Table 2: Impact of Internal Standard on Recovery and Matrix Effect. This table illustrates how deuterated standards can compensate for variability in recovery. In the case of lapatinib, the analog internal standard failed to correct for inter-individual differences in recovery, whereas the deuterated standard effectively normalized this variability.[10] It is also important to note that in some cases, deuterated standards may exhibit different extraction recoveries than the analyte, as seen with haloperidol, a factor that must be assessed during method validation.[10]

Experimental Protocols

The successful implementation of deuterated standards requires robust and well-validated experimental protocols. Below are detailed methodologies for key experiments cited in the literature, providing a template for researchers.

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Small Molecules in Plasma

This protocol is a representative example of a liquid-liquid extraction procedure commonly used in bioanalysis.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex mix the plasma samples to ensure homogeneity.

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the deuterated internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample.

    • Vortex mix for 10 seconds.

  • Protein Precipitation & Extraction:

    • Add 400 µL of a suitable organic solvent (e.g., acetonitrile or a mixture of ethyl acetate and hexane) containing 0.1% formic acid.

    • Vortex mix vigorously for 1 minute to precipitate proteins and extract the analyte and internal standard.

  • Phase Separation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex mix for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Small Molecules in Plasma

This protocol outlines a typical solid-phase extraction workflow, which often provides cleaner extracts than LLE.

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of the deuterated internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Analysis:

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative Example)
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Specific to the analyte and deuterated internal standard

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the use of deuterated standards in bioanalysis.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS Detection (MRM) LC->MS Data Data Acquisition (Analyte & IS Signals) MS->Data Ratio Calculate Analyte/IS Ratio Data->Ratio CalCurve Calibration Curve Concentration Determine Analyte Concentration Ratio->Concentration CalCurve->Concentration

Caption: General workflow for bioanalytical quantification using a deuterated internal standard.

Matrix_Effect_Compensation cluster_NoIS Without Internal Standard cluster_WithDIS With Deuterated Internal Standard Analyte_Signal_Raw Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte_Signal_Raw->Matrix_Effect Inaccurate_Quant Inaccurate Quantification Matrix_Effect->Inaccurate_Quant Analyte_Signal Analyte Signal Matrix_Effect_Both Matrix Effect (Affects Both Equally) Analyte_Signal->Matrix_Effect_Both IS_Signal Deuterated IS Signal IS_Signal->Matrix_Effect_Both Ratio Analyte/IS Ratio (Constant) Matrix_Effect_Both->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

References

Understanding the Kinetic Isotope Effect for Alogliptin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alogliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. While it is primarily excreted unchanged, a minor portion undergoes metabolism, offering a potential application for deuteration to modify its pharmacokinetic profile. This technical guide explores the theoretical underpinnings of the kinetic isotope effect (KIE) as it applies to Alogliptin-d3. In the absence of direct experimental data for this compound, this document provides a comprehensive overview of Alogliptin's metabolism, the principles of KIE, and a hypothetical framework for the experimental determination of this effect. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the strategic application of deuterium substitution.

Introduction to the Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] In pharmaceutical sciences, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is of particular interest. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning more energy is required to break the C-D bond.[1]

When the cleavage of a C-H bond is the rate-determining step in a drug's metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the reaction rate.[1] This can lead to a number of potentially beneficial modifications to a drug's pharmacokinetic profile, including:

  • Reduced metabolic clearance: A lower rate of metabolism can lead to a longer drug half-life.

  • Increased drug exposure: Slower metabolism can result in higher plasma concentrations of the parent drug.

  • Altered metabolite profile: A shift in metabolism away from the deuterated position may occur.

  • Improved safety and tolerability: By reducing the formation of potentially reactive or toxic metabolites.

Metabolism of Alogliptin

Alogliptin is primarily eliminated from the body unchanged through renal excretion, with 60% to 71% of the administered dose found in the urine.[2] However, a small fraction of the dose, approximately 10-20%, is metabolized by the liver.[2] This metabolism is mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][3]

Two minor metabolites have been identified:[3][4][5]

  • M-I (N-demethylated Alogliptin): This metabolite is formed through the removal of a methyl group and accounts for less than 1% of the parent compound.[3][5] M-I is an active metabolite, exhibiting inhibitory activity against DPP-4 similar to Alogliptin.[3][5]

  • M-II (N-acetylated Alogliptin): This metabolite is formed through the addition of an acetyl group and represents less than 6% of the parent compound.[3][5] M-II is an inactive metabolite.[3][5]

Given that N-demethylation is a key metabolic pathway, albeit a minor one, the site of this reaction presents a logical target for deuteration to induce a kinetic isotope effect. For "this compound," it is hypothesized that the three hydrogen atoms on the methyl group that is removed during N-demethylation are replaced with deuterium atoms.

The Hypothesized Kinetic Isotope Effect for this compound

The N-demethylation of Alogliptin to its active M-I metabolite is catalyzed by CYP2D6 and CYP3A4. This reaction involves the enzymatic cleavage of a C-H bond on the methyl group. If this C-H bond cleavage is the rate-limiting step of the N-demethylation process, then substituting the hydrogens on the methyl group with deuterium (as in this compound) would be expected to slow down the rate of M-I formation.

This slowing of the metabolic rate would manifest as a primary kinetic isotope effect. The practical consequences of such an effect on the pharmacokinetics of this compound, compared to Alogliptin, could include:

  • Reduced formation of the active M-I metabolite.

  • A potential increase in the plasma concentration of the parent drug, this compound.

  • A potential shift towards other metabolic pathways, such as N-acetylation, or an increase in the proportion of the drug excreted unchanged.

It is important to note that the overall impact on the pharmacokinetic profile of Alogliptin would likely be modest, as N-demethylation is a minor metabolic pathway.

Pharmacokinetic Parameters of Alogliptin

The following table summarizes the key pharmacokinetic parameters of non-deuterated Alogliptin in healthy adults. These values provide a baseline for understanding the potential impact of a kinetic isotope effect.

ParameterValueReference(s)
Bioavailability ~100%[3]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[6]
Terminal Half-life (t½) ~21 hours[3][6]
Volume of Distribution (Vd) 417 L[6]
Plasma Protein Binding ~20%[6]
Systemic Clearance 14.0 L/hr[2]
Renal Clearance 9.6 L/hr[2]
Metabolism Minor (~10-20%), primarily by CYP2D6 and CYP3A4[2]
Primary Route of Elimination Renal excretion (60-71% as unchanged drug)[2]

Experimental Protocols for Determining the Kinetic Isotope Effect

While specific experimental data for this compound is not publicly available, a general workflow for determining the kinetic isotope effect in vitro can be described.

In Vitro Metabolism using Human Liver Microsomes

Objective: To compare the rate of metabolism of Alogliptin and this compound.

Materials:

  • Alogliptin and this compound

  • Pooled human liver microsomes (HLMs)[7]

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Incubation: Incubate Alogliptin or this compound at various concentrations with HLMs in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound (Alogliptin or this compound) and the formation of the M-I metabolite using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolism (k) for both compounds. The kinetic isotope effect (KIE) is then calculated as the ratio of the rates: KIE = k_H / k_D , where k_H is the rate for Alogliptin and k_D is the rate for this compound.

Visualizations

Metabolic Pathway of Alogliptin

Alogliptin_Metabolism cluster_0 Alogliptin Metabolism Alogliptin Alogliptin MI M-I (N-demethylated) Active Metabolite (<1%) Alogliptin->MI CYP2D6, CYP3A4 (N-demethylation) MII M-II (N-acetylated) Inactive Metabolite (<6%) Alogliptin->MII N-acetyltransferase (N-acetylation) Excretion Unchanged in Urine (60-71%) Alogliptin->Excretion Renal Excretion KIE_Workflow cluster_workflow General Workflow for KIE Determination cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_calculation Calculation Drug_H Alogliptin (H) Microsomes Human Liver Microsomes + NADPH Drug_H->Microsomes Drug_D This compound (D) Drug_D->Microsomes Timepoints Collect at Timepoints Microsomes->Timepoints Quench Quench with Acetonitrile Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Rate_H Determine Rate (k_H) LCMS->Rate_H Rate_D Determine Rate (k_D) LCMS->Rate_D KIE Calculate KIE = k_H / k_D Rate_H->KIE Rate_D->KIE

References

Methodological & Application

Application Notes and Protocols for the Bioanalysis of Alogliptin Using Alogliptin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogliptin is an orally administered, potent, and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] It is used for the treatment of type 2 diabetes mellitus.[1][2][3] By inhibiting DPP-4, alogliptin increases the levels of active incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[2] Accurate and reliable bioanalytical methods are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies of alogliptin.

This document provides detailed application notes and protocols for the quantitative determination of alogliptin in biological matrices, primarily human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Alogliptin-d3 as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.

Signaling Pathway of Alogliptin

Alogliptin's therapeutic effect is mediated through the potentiation of the incretin pathway. The following diagram illustrates the mechanism of action.

Alogliptin Signaling Pathway cluster_ingestion Food Ingestion cluster_gut Gut cluster_circulation Circulation Food Food L-cells L-cells Food->L-cells stimulates K-cells K-cells Food->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) release GIP (active) GIP (active) K-cells->GIP (active) release Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin ↑ secretion Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon ↓ secretion GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 GIP (active)->Beta-cells stimulates GIP (active)->DPP-4 GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) inactivates Alogliptin Alogliptin Alogliptin->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production

Caption: Mechanism of action of Alogliptin via DPP-4 inhibition.

Experimental Protocols

Two common sample preparation techniques for the analysis of alogliptin in plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). Below are detailed protocols for each.

Protocol 1: Protein Precipitation

This method is rapid and simple, making it suitable for high-throughput analysis.[4]

1. Materials and Reagents:

  • Alogliptin and this compound reference standards

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

2. Stock and Working Solutions Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alogliptin and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Alogliptin stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to prepare calibration curve (CC) and quality control (QC) standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation Procedure:

  • Pipette 100 µL of plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction

LLE is a more selective sample clean-up technique that can reduce matrix effects.[5][6]

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of an extraction solvent (e.g., ethyl acetate).

2. Stock and Working Solutions Preparation:

  • Same as Protocol 1.

3. Sample Preparation Procedure:

  • Pipette 200 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. These should be optimized for the specific LC-MS/MS system being used.

ParameterCondition 1Condition 2
LC System Waters Acquity UPLC or equivalentShimadzu Nexera or equivalent
Column Waters Symmetry shield RP C18 (4.6 x 100 mm, 5 µm)[5]Kinetex C8 (50 x 4.6 mm, 5 µm)[4]
Mobile Phase A: 0.3% Formic acid in waterB: AcetonitrileIsocratic: 20:80 (v/v) A:B[5]A: 0.1% Formic acid in waterB: MethanolGradient elution[4]
Flow Rate 1.0 mL/min[5]0.7 mL/min[4]
Injection Volume 10 µL[5]8 µL[4]
Column Temperature Ambient40°C
MS System Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive[4]
MRM Transitions Alogliptin: m/z 340.3 → 116.1[4]This compound: m/z 343.2 → 116.1[4]Alogliptin: m/z 339.19 → 245.11[5]This compound: m/z 343.3 → 196.2[7]
Source Temperature 500°C550°C
Ion Spray Voltage 5500 V5000 V

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to evaluate are summarized below.

ParameterAcceptance Criteria (Typical)
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor should be within an acceptable range (e.g., 0.85-1.15)
Stability Analyte stable under various storage and handling conditions (bench-top, freeze-thaw, long-term)[5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data from published methods.

Table 1: Linearity and Sensitivity

AnalyteInternal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
AlogliptinThis compoundHuman Plasma3 - 3003[4]
AlogliptinThis compoundRabbit Plasma4.0 - 6004.0[6]
AlogliptinVildagliptinHuman Plasma40.17 - 1609640.17[5]
AlogliptinThis compoundHuman Plasma5.09 - 5095.09[8]

Table 2: Accuracy and Precision (Intra-day and Inter-day)

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)Reference
AlogliptinLQC5.0998.234.3595.6810.8[8]
AlogliptinMQC254.5101.470.94102.361.41[8]
AlogliptinHQC407.299.851.89101.992.36[8]

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)Reference
AlogliptinLQC96.186.9[5]
AlogliptinHQC98.3614.0[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the bioanalysis of alogliptin using LC-MS/MS.

LC-MS/MS Bioanalysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Reporting Plasma_Sample Plasma Sample (Blank, CC, QC, Unknown) IS_Spiking Spike with this compound (IS) Plasma_Sample->IS_Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection Inject into LC-MS/MS System Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18 or C8 column) LC_Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM Detection) Ionization->Mass_Analysis Peak_Integration Peak Integration and Ratio Calculation (Analyte/IS) Mass_Analysis->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: General workflow for LC-MS/MS bioanalysis of Alogliptin.

Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalysis provides a robust, sensitive, and specific method for the quantification of alogliptin in biological matrices. The detailed protocols and performance data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

Application Note: Quantitative Analysis of Alogliptin and Alogliptin-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alogliptin is an orally administered, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] By inhibiting the DPP-4 enzyme, Alogliptin increases the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby improving glycemic control.[3][4][5] Accurate and reliable quantification of Alogliptin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Alogliptin in human plasma, utilizing its deuterated analog, Alogliptin-d3, as an internal standard (IS). The method is sensitive, specific, and robust, making it suitable for high-throughput analysis in a research or clinical setting.

Signaling Pathway of Alogliptin

Alogliptin Signaling Pathway cluster_0 Mechanism of Action Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Pancreatic Beta-Cells Pancreatic Beta-Cells Incretin Hormones (GLP-1, GIP)->Pancreatic Beta-Cells Stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells Incretin Hormones (GLP-1, GIP)->Pancreatic Alpha-Cells Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Degrades Alogliptin Alogliptin Alogliptin->DPP-4 Enzyme Inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Glucagon Secretion->Lower Blood Glucose Reduced Hepatic Glucose Production

Caption: Mechanism of action of Alogliptin as a DPP-4 inhibitor.

Experimental Protocols

This section details the materials and procedures for the quantitative analysis of Alogliptin in human plasma.

Materials and Reagents
  • Alogliptin reference standard (≥99% purity)

  • This compound internal standard (≥99% purity)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (drug-free, sourced from an accredited biobank)

  • Ethyl acetate (for liquid-liquid extraction)

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The following are representative systems and columns:

  • LC System: Shimadzu LC-20ADvp or equivalent

  • Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent

  • Analytical Column: Inertsil ODS 5 µm C18 (50 x 4.6 mm) or Waters Symmetry Shield RP C-18 (4.6 mm x 100 mm, 5 µm)[6][7]

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alogliptin and this compound in methanol.[7]

  • Working Standard Solutions: Serially dilute the Alogliptin stock solution with a 70% methanol-water mixture to prepare working standard solutions for calibration curve and quality control (QC) samples.[7]

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 4, 8, 25, 50, 100, 150, 300, and 600 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 8, 250, and 500 ng/mL).[8]

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE).

a) Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 100 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[9]

b) Liquid-Liquid Extraction (LLE)

  • To 250 µL of plasma sample, add 50 µL of this compound internal standard solution (e.g., 50 ng/mL).[7]

  • Add 100 µL of buffer (e.g., 0.05 M NaOH, pH 4).[7]

  • Add 2.5 mL of ethyl acetate and vortex for 5 minutes.[7]

  • Centrifuge at 2000 rpm for 15 minutes at 4°C.[7]

  • Transfer the organic supernatant to a clean tube and evaporate to dryness using a lyophilizer or nitrogen evaporator.[7]

  • Reconstitute the residue in 300 µL of the mobile phase.[7]

LC-MS/MS Method Workflow

LC-MSMS Workflow cluster_1 Analytical Workflow A Sample Collection (Human Plasma) B Addition of Internal Standard (this compound) A->B C Sample Preparation (PPT or LLE) B->C D LC Separation (C18 Column) C->D E Mass Spectrometry (Triple Quadrupole) D->E F Data Acquisition (MRM Mode) E->F G Data Analysis (Quantification) F->G H Results Reporting G->H

Caption: General workflow for the LC-MS/MS analysis of Alogliptin.

Chromatographic and Mass Spectrometric Conditions

a) Liquid Chromatography

ParameterCondition 1Condition 2
Column Inertsil ODS 5 µm C18, 50 x 4.60 mm[7]Waters Symmetry Shield RP C-18, 4.6 mm ID, 5-µm particle size, 100Å pore size[6]
Mobile Phase 0.1% Formic Acid: Acetonitrile: Methanol (30:56:14 v/v/v)[8]0.3% Formic Acid and Acetonitrile (20:80 v/v)[6]
Flow Rate 1.0 mL/min[7][8]1.0 mL/min[6]
Injection Volume 10 µL10 µL[6]
Column Temperature 40°CAmbient
Run Time 2.0 minutes~2.5 minutes

b) Mass Spectrometry

ParameterAlogliptinThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition (m/z) 340.3 → 116.1[10]343.2 → 116.1[10]
Declustering Potential (DP) 95 V[11]95 V[11]
Entrance Potential (EP) 10 V[11]10 V[11]
Collision Energy (CE) 45 V[11]50 V[11]
Collision Cell Exit Potential (CXP) 10 V[11]10 V[11]

Quantitative Data Summary

The developed LC-MS/MS method was validated according to the US FDA guidelines for bioanalytical method validation.[6] The key validation parameters are summarized in the tables below.

Table 1: Calibration Curve and Linearity
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Alogliptin4.00 - 600[7]>0.99
Alogliptin40.17 - 16096[6]0.99[6]
Alogliptin3 - 300[9]Not Specified
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Nominal)
LLOQ4.00≤15%≤15%85-115%
LQC8.001.26 - 4.97%[8]Not Specified109%[8]
MQC2501.26 - 4.97%[8]Not SpecifiedNot Specified
HQC5001.26 - 4.97%[8]Not Specified106%[8]

Note: The precision and accuracy data are representative and may vary slightly between different studies and laboratories.

Table 3: Recovery and Matrix Effect
ParameterLQCMQCHQC
Mean Recovery (%) 109[8]Not Specified106[8]
Matrix Factor 0.931 (LLOQ)[6]Not Specified1.14 (HQC)[6]
Table 4: Stability Studies

Alogliptin was found to be stable in human plasma under various storage conditions.

Stability ConditionDurationTemperatureAccuracy (% Nominal)Precision (%CV)
Bench-top 6 hoursRoom Temperature92.52 - 99.16%[6]0.22 - 1.93%[6]
Freeze-thaw 3 cycles-80°C to Room Temp92.52 - 99.16%[6]0.22 - 1.93%[6]
Autosampler 24 hours4°C92.52 - 99.16%[6]0.22 - 1.93%[6]
Long-term 30 days-70°C92.52 - 99.16%[6]0.22 - 1.93%[6]

Method Validation Logical Relationship

Method Validation cluster_2 Bioanalytical Method Validation Specificity Specificity & Selectivity ValidatedMethod Validated LC-MS/MS Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Precision Precision (Intra- & Inter-day) Precision->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Recovery Extraction Recovery Recovery->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->ValidatedMethod Stability Stability (Bench-top, Freeze-thaw, etc.) Stability->ValidatedMethod

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Alogliptin in human plasma using this compound as an internal standard. The detailed protocols and validation data demonstrate the robustness of this method, making it a valuable tool for pharmacokinetic and other clinical studies involving Alogliptin. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

References

Application Notes and Protocols for Alogliptin Analysis Using Alogliptin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogliptin is an oral antihyperglycemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] It is used for the treatment of type 2 diabetes mellitus. Accurate quantification of Alogliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the sample preparation of Alogliptin for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing its deuterated analogue, Alogliptin-d3, as an internal standard to ensure accuracy and precision.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative data from various validated methods for Alogliptin analysis using this compound as an internal standard. This allows for a comparative overview of different sample preparation techniques.

Sample Preparation TechniqueMatrixLinearity Range (ng/mL)% RecoveryPrecision (% CV)Key Chromatographic Conditions
Protein Precipitation Human Plasma5.09 - 509[3]Not ReportedIntra-day: 0.94 - 4.35, Inter-day: 1.41 - 10.8[3]Column: Welchrom XB C18 (50 x 4.6 mm, 5 µm), Mobile Phase: 5 mM Ammonium formate: Acetonitrile (50:50 v/v)[1][3]
Protein Precipitation Rat Plasma2 - 2000[4]81.5 - 91.4[4]Intra-day & Inter-day: <10[4]Column: UPLC BEH C18 (2.1 x 100 mm, 1.7 µm), Mobile Phase: 0.1% formic acid and acetonitrile (gradient)[4]
Liquid-Liquid Extraction Monkey Plasma0.5 - 2000[5]Not ReportedIntra-day & Inter-day: <10.4[5]Not specified in detail[5]
Liquid-Liquid Extraction Rabbit PlasmaNot SpecifiedNot ReportedNot ReportedColumn: Inertsil ODS 5 µm C18 (50 x 4.60 mm), Mobile Phase: 0.1% formic acid: Organic Mixture (acetonitrile: methanol, 80:20 v/v) (30:70 v/v)[6]

Experimental Workflows and Signaling Pathways

Below is a generalized workflow for the sample preparation and analysis of Alogliptin.

Alogliptin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add this compound (IS) plasma->is extraction Extraction (Protein Precipitation or LLE) is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation (if needed) supernatant->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition & Processing lcms->data results Quantitative Results data->results

Caption: General workflow for Alogliptin analysis.

Experimental Protocols

Herein are detailed protocols for the primary sample preparation techniques identified for Alogliptin analysis.

Protocol 1: Protein Precipitation (PP)

This protocol is a common, rapid, and effective method for the extraction of Alogliptin from plasma samples.[1][3]

Materials:

  • Biological plasma samples (human, rat, etc.)

  • Alogliptin analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of Alogliptin (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solutions, prepare working solutions for calibration standards and quality controls by serial dilution in a suitable solvent (e.g., 50:50 methanol:water).

    • Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

  • Sample Spiking:

    • For calibration standards and quality controls, spike blank plasma with the appropriate working solutions of Alogliptin.

    • For unknown samples, use as is.

  • Protein Precipitation:

    • Pipette 100 µL of the plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

    • Add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile (or an acetonitrile:methanol 9:1 v/v mixture).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at approximately 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis:

    • Inject an aliquot of the supernatant (e.g., 5-10 µL) directly into the LC-MS/MS system for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects in the LC-MS/MS analysis.[2][5]

Materials:

  • Biological plasma samples

  • Alogliptin analytical standard

  • This compound internal standard (IS)

  • Ethyl acetate (HPLC grade) or a mixture of tertiary butyl methyl ether and diethyl ether (1:1 v/v)

  • Methanol (HPLC grade)

  • Ammonia solution or other basifying agent

  • Microcentrifuge tubes or glass test tubes

  • Calibrated pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Mobile phase for reconstitution

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Follow the same procedure as in Protocol 1 to prepare stock and working solutions of Alogliptin and this compound.

  • Sample Spiking:

    • Follow the same procedure as in Protocol 1 for spiking calibration standards and quality controls.

  • Liquid-Liquid Extraction:

    • Pipette 200 µL of the plasma sample into a suitable tube.

    • Add 25 µL of the this compound internal standard working solution.

    • Add a small volume of a basifying agent (e.g., 25 µL of 0.1 M ammonia) to adjust the pH and ensure Alogliptin is in its non-ionized form, facilitating its extraction into the organic solvent.

    • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously for 2-5 minutes.

  • Centrifugation:

    • Centrifuge the tubes at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection:

    • Carefully transfer the upper organic layer to a clean tube, being cautious not to disturb the protein pellet at the interface or the lower aqueous layer.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C or using a centrifugal vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase or a suitable solvent mixture.

    • Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis:

    • Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

References

Application Notes and Protocols for Alogliptin-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Alogliptin-d3 as an internal standard for the pharmacokinetic analysis of alogliptin in animal models. The protocols detailed below are essential for ensuring accurate and reproducible results in preclinical drug development.

Introduction to Alogliptin and the Role of Deuterated Internal Standards

Alogliptin is a potent and highly selective inhibitor of the dipepeptidyl peptidase-4 (DPP-4) enzyme.[1][2] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. By inhibiting DPP-4, alogliptin increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby improving glycemic control.

Pharmacokinetic (PK) studies are crucial in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of this compound to alogliptin ensure that it behaves similarly during sample preparation and analysis, correcting for variability and matrix effects. This results in enhanced accuracy, precision, and robustness of the bioanalytical method.

Mechanism of Action: DPP-4 Inhibition

Alogliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP. The prolongation of the action of these hormones results in beneficial effects on glucose homeostasis.

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion + Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion - DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Blood Glucose Lowering Blood Glucose Lowering Insulin Secretion->Blood Glucose Lowering Glucagon Secretion->Blood Glucose Lowering prevents increase Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites Alogliptin Alogliptin Alogliptin->DPP-4 Enzyme Inhibits PK_Workflow cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal Acclimatization Animal Acclimatization Dosing (Oral Gavage) Dosing (Oral Gavage) Animal Acclimatization->Dosing (Oral Gavage) Blood Sample Collection Blood Sample Collection Dosing (Oral Gavage)->Blood Sample Collection Plasma Processing Plasma Processing Blood Sample Collection->Plasma Processing Sample Preparation Sample Preparation Plasma Processing->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

References

Application Notes and Protocols for Bioequivalence Study of Alogliptin Incorporating Alogliptin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogliptin is an oral anti-diabetic drug that functions as a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] By inhibiting DPP-4, alogliptin slows the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control in patients with type 2 diabetes.[3][4]

Bioequivalence (BE) studies are critical in the development of generic drug products to demonstrate that the generic formulation exhibits a comparable rate and extent of absorption to the innovator drug.[5] These studies are typically conducted in healthy volunteers under controlled conditions.[6][7][8] The standard approach for determining bioequivalence is to compare key pharmacokinetic (PK) parameters, namely the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), between the test and reference products.[5][9][10]

The use of a stable isotope-labeled internal standard, such as Alogliptin-d3, is essential for the accurate quantification of alogliptin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] The internal standard helps to correct for variability during sample preparation and analysis, ensuring the reliability of the bioanalytical data.[12]

This document provides a detailed protocol for a bioequivalence study of alogliptin, incorporating the use of this compound as an internal standard for bioanalysis.

Signaling Pathway of Alogliptin

Alogliptin's mechanism of action involves the inhibition of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis. The following diagram illustrates this signaling pathway.

Alogliptin_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release of Pancreatic Beta-cells Pancreatic Beta-cells Incretin Hormones (GLP-1, GIP)->Pancreatic Beta-cells act on Pancreatic Alpha-cells Pancreatic Alpha-cells Incretin Hormones (GLP-1, GIP)->Pancreatic Alpha-cells act on DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme inactivated by Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Uptake by Tissues Glucose Uptake by Tissues Insulin Secretion->Glucose Uptake by Tissues promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Alogliptin Alogliptin Alogliptin->DPP-4 Enzyme inhibits Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake by Tissues->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose decreased

Figure 1: Alogliptin's DPP-4 Inhibition Pathway.

Bioequivalence Study Protocol

This protocol outlines a typical single-dose, two-way crossover study to compare a test formulation of alogliptin with a reference formulation.

Study Design

A randomized, open-label, single-dose, two-period, two-sequence crossover study is recommended.[6][7][8][13]

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[7][8] The number of subjects should be sufficient to provide adequate statistical power.

  • Treatments:

    • Test (T): Single oral dose of the test alogliptin formulation (e.g., 25 mg).

    • Reference (R): Single oral dose of the reference alogliptin formulation (e.g., 25 mg).

  • Washout Period: A washout period of at least 7-10 half-lives of the drug should separate the two treatment periods to ensure complete elimination of the drug from the body before the next administration. Given alogliptin's half-life of approximately 21 hours, a washout period of at least 10 days is recommended.[2]

Experimental Workflow

The following diagram outlines the workflow for the bioequivalence study.

BE_Study_Workflow cluster_screening Subject Recruitment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Informed Consent Informed Consent Medical Screening Medical Screening Informed Consent->Medical Screening Subject Enrollment Subject Enrollment Medical Screening->Subject Enrollment Randomization Randomization Subject Enrollment->Randomization Dosing (Test or Reference) Dosing (Test or Reference) Randomization->Dosing (Test or Reference) Blood Sampling Blood Sampling Dosing (Test or Reference)->Blood Sampling Washout Period Washout Period Blood Sampling->Washout Period Crossover Dosing Crossover Dosing Washout Period->Crossover Dosing Blood Sampling 2 Blood Sampling 2 Crossover Dosing->Blood Sampling 2 Sample Preparation Sample Preparation Blood Sampling 2->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis

Figure 2: Bioequivalence Study Workflow.
Dosing and Blood Sampling

  • Dosing: Subjects will receive a single oral dose of either the test or reference alogliptin formulation with a standardized volume of water after an overnight fast.

  • Blood Sampling: Blood samples will be collected in appropriate anticoagulant tubes at pre-dose (0 hours) and at specified time points post-dose. Based on alogliptin's Tmax of 1-2 hours and half-life of approximately 21 hours, the following sampling schedule is recommended: 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Sample Handling: Plasma should be separated by centrifugation and stored frozen at -70°C or below until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Alogliptin

Instrumentation and Reagents
  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[10]

  • Reagents: Alogliptin reference standard, this compound internal standard, HPLC-grade acetonitrile, methanol, and formic acid. Human plasma with anticoagulant.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting alogliptin from plasma.[11][12]

  • Thaw plasma samples to room temperature.

  • To a 100 µL aliquot of plasma, add a known amount of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Parameters

The following tables summarize the recommended LC-MS/MS parameters for the quantification of alogliptin and this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterAlogliptinThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (m/z) 340.3 → 116.1[11]343.2 → 116.1[11]
Collision Energy (eV) Optimized for the specific instrumentOptimized for the specific instrument
Dwell Time (ms) 100 - 200100 - 200
Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[14][15][16][17] Key validation parameters include:

  • Selectivity

  • Accuracy and Precision

  • Calibration Curve

  • Lower Limit of Quantification (LLOQ)

  • Stability (freeze-thaw, short-term, long-term, and in-process)

  • Matrix Effect

  • Recovery

Pharmacokinetic and Statistical Analysis

Pharmacokinetic Parameters

The following pharmacokinetic parameters will be calculated for alogliptin from the plasma concentration-time data for each subject:

  • Cmax: Maximum observed plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: Time to reach Cmax.

  • t1/2: Elimination half-life.

Statistical Analysis
  • The primary pharmacokinetic parameters for bioequivalence assessment are Cmax and AUC.[9][10]

  • The data for Cmax and AUC will be log-transformed prior to statistical analysis.

  • An analysis of variance (ANOVA) will be performed on the log-transformed data.

  • The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax and AUC will be calculated.[5][18]

Bioequivalence Acceptance Criteria

For the test product to be considered bioequivalent to the reference product, the 90% CIs for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ must be within the acceptance range of 80.00% to 125.00%.[5][9][10][18][19]

Table 3: Bioequivalence Acceptance Criteria

Pharmacokinetic Parameter90% Confidence Interval Acceptance Range
Geometric Mean Ratio of Cmax (Test/Reference) 80.00% - 125.00%
Geometric Mean Ratio of AUC0-t (Test/Reference) 80.00% - 125.00%
Geometric Mean Ratio of AUC0-∞ (Test/Reference) 80.00% - 125.00%

References

Application Note: High-Throughput Quantification of Alogliptin and Alogliptin-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alogliptin and its deuterated internal standard, Alogliptin-d3, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation. The mass spectrometric detection is performed on a triple quadrupole instrument operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and routine drug monitoring in a research setting.

Introduction

Alogliptin is an orally administered, potent, and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. It is used for the treatment of type 2 diabetes mellitus. The accurate quantification of Alogliptin in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. This application note provides a detailed protocol for the determination of Alogliptin in human plasma using LC-MS/MS with this compound as the internal standard (IS).

Experimental

Materials and Reagents
  • Alogliptin reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation

A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Liquid Chromatography (LC) Conditions

The following LC parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Column C18 column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution can be optimized. A typical starting condition is 80% B.
Flow Rate 0.7 - 1.0 mL/min
Injection Volume 8 - 10 µL
Column Temperature Ambient or controlled (e.g., 40 °C)
Run Time < 5 minutes
Mass Spectrometry (MS) Parameters

Mass spectrometric analysis is performed in the positive ion mode using Multiple Reaction Monitoring (MRM). The optimized precursor and product ion transitions for Alogliptin and this compound are summarized below. Instrument-specific parameters such as collision energy (CE) and declustering potential (DP) should be optimized for maximum signal intensity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Alogliptin 340.3116.1
This compound 343.2116.1

Note: Other transitions for Alogliptin have been reported, such as 339.19 → 245.11 and 340.18 → 116.08.[1][2] The selection of the most appropriate transition may depend on the specific instrument and potential interferences.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma is_add Add 10 µL this compound (IS) plasma->is_add vortex1 Vortex is_add->vortex1 precip Add 150 µL Acetonitrile vortex1->precip vortex2 Vortex precip->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 10 µL into LC-MS/MS supernatant->injection lc_sep Chromatographic Separation (C18 Column) injection->lc_sep ms_detect MS Detection (Positive ESI, MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: LC-MS/MS workflow for Alogliptin analysis.

Detailed Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Alogliptin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Alogliptin stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a suitable concentration (e.g., 100 ng/mL).

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Data Analysis

The quantification of Alogliptin is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Alogliptin in the unknown samples is then determined from the linear regression of the calibration curve.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of Alogliptin in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for supporting pharmacokinetic studies in a research environment. The provided mass spectrometry parameters and experimental protocol can be adapted and optimized for various LC-MS/MS platforms.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Alogliptin and its Deuterated Internal Standard, Alogliptin-d3, using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Introduction

Alogliptin is an orally administered, potent, and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes mellitus. Accurate quantification of Alogliptin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Alogliptin-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.[1][2][3]

This application note details a robust and sensitive LC-MS/MS method for the simultaneous determination of Alogliptin and its deuterated internal standard, this compound, in human plasma. The method is suitable for high-throughput analysis in a clinical or research setting. While the primary goal in using a deuterated internal standard is often co-elution to ensure similar behavior during sample preparation and analysis, this note will also address the chromatographic principles that allow for their differentiation by the mass spectrometer.[2]

Experimental Protocol

Materials and Reagents
  • Alogliptin reference standard

  • This compound internal standard (IS)[4][5][6]

  • HPLC grade acetonitrile and methanol

  • Formic acid

  • Ammonium formate

  • Human plasma (blank)

  • Ultrapure water

Instrumentation
  • A sensitive LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

  • A suitable HPLC or UPLC system.

Sample Preparation

A simple protein precipitation method is employed for the extraction of Alogliptin and this compound from human plasma.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound working solution (internal standard).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is achieved on a C18 reversed-phase column. The conditions are optimized for a short run time while maintaining adequate peak shape and separation from endogenous plasma components.

ParameterValue
Column C8 or C18 (e.g., Kinetex® C8, 50 x 4.6 mm, 5 µm)[7]
Mobile Phase A: 0.1% Formic acid in waterB: Methanol[7]
Elution Mode Gradient[7]
Flow Rate 0.7 mL/min[7]
Injection Volume 8 µL[7]
Column Temperature Ambient
Run Time Approximately 4 minutes[7]

Note: While a deuterated internal standard is designed to co-elute with the analyte for optimal quantification, slight chromatographic shifts can sometimes be observed due to the deuterium isotope effect. However, the primary differentiation is achieved by the mass spectrometer.

Mass Spectrometry

The mass spectrometer is operated in the positive ion electrospray (ESI+) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

ParameterAlogliptinThis compound (IS)
Ionization Mode ESI PositiveESI Positive
MRM Transition m/z 340.3 → 116.1[7]m/z 343.2 → 116.1[7]
Dwell Time 200 ms200 ms
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument
Declustering Potential Optimized for the specific instrumentOptimized for the specific instrument

Workflow Diagram

Chromatographic_Separation_Workflow Sample Plasma Sample Collection Spike Spike with this compound (IS) Sample->Spike Internal Standard Addition Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Sample Preparation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Mobile Phase Flow Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Elution Quantification Data Analysis and Quantification Detection->Quantification Signal Acquisition

Caption: Experimental workflow for the LC-MS/MS analysis of Alogliptin.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Alogliptin in human plasma using its deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring. The chromatographic conditions are optimized for high-throughput analysis without compromising data quality.

References

Application of Alogliptin-d3 in Drug Metabolism and Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Alogliptin is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[1][] Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. Alogliptin undergoes limited metabolism in humans, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[][3] Two minor metabolites have been identified: M-I (N-demethylated alogliptin) and M-II (N-acetylated alogliptin).[4][5] The N-demethylated metabolite (M-I) is also active as a DPP-4 inhibitor, whereas the N-acetylated metabolite (M-II) is inactive.[3][4]

Alogliptin-d3, a deuterated form of alogliptin, serves as an invaluable tool in the study of its metabolism and for the identification of its metabolites. The primary applications of this compound in this context are:

  • Internal Standard for Bioanalytical Methods: Due to its similar physicochemical properties to the unlabeled alogliptin and its distinct mass, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6] This ensures accurate and precise quantification of alogliptin in various biological matrices, such as plasma and urine.

  • Metabolite Identification: The known mass shift between this compound and its unlabeled counterpart allows for the confident identification of alogliptin-derived metabolites in complex biological samples. By comparing the mass spectra of samples incubated with a mixture of alogliptin and this compound, metabolites can be readily distinguished from endogenous matrix components.

  • Elucidation of Metabolic Pathways: The use of this compound can help in confirming the metabolic pathways of alogliptin. The presence of the deuterium label in the identified metabolites provides direct evidence of their origin from the parent drug.

This document provides detailed protocols for the use of this compound in in vitro drug metabolism studies and for the identification of its metabolites using LC-MS/MS.

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the metabolism of alogliptin.

ParameterValueReference
Metabolites Identified M-I (N-demethylated), M-II (N-acetylated)[4][5]
Metabolizing Enzymes CYP2D6, CYP3A4[][3]
Relative Abundance of M-I <1% of parent compound[4]
Relative Abundance of M-II <6% of parent compound[4]
Bioavailability Approximately 100%[3]
Plasma Protein Binding ~20%[3]
Elimination Half-life Approximately 21 hours[3]
Excretion 60-71% as unchanged drug in urine[4]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Alogliptin in Human Liver Microsomes (HLM)

This protocol describes the incubation of alogliptin with human liver microsomes to study its metabolic stability and identify its metabolites.

Materials:

  • Alogliptin

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Purified water

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of alogliptin and this compound (as an internal standard for metabolite identification) in methanol.

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer (pH 7.4)

      • Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)

      • Alogliptin (final concentration typically 1-10 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Add the NADPH regenerating system to the pre-incubated mixture to initiate the metabolic reaction.

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of an analytical internal standard (e.g., a different deuterated compound not related to alogliptin for quantitative analysis).

  • Sample Preparation for LC-MS/MS Analysis:

    • Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Metabolite Identification

This protocol outlines a general LC-MS/MS method for the identification of alogliptin metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.[7]

  • Gradient: A suitable gradient to separate the parent drug from its potential metabolites (e.g., start with a low percentage of B and gradually increase).

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode:

    • Full Scan: To detect all ions in a specified mass range.

    • Product Ion Scan (PIS): To fragment the parent ions of alogliptin and this compound to identify characteristic fragment ions.

    • Precursor Ion Scan (PIS) or Neutral Loss (NL) Scan: To screen for metabolites with specific structural motifs.

  • Key m/z Transitions for Alogliptin (example):

    • Precursor ion: m/z 340.2

    • Product ion: m/z 116.1[7]

  • Expected m/z for this compound: m/z 343.2 (assuming 3 deuterium atoms)

Data Analysis for Metabolite Identification:

  • Analyze the full scan data for ion pairs with a mass difference of 3 Da (corresponding to the deuterium label).

  • Confirm that these ion pairs have the same retention time.

  • Perform product ion scans on both the unlabeled and labeled potential metabolite ions.

  • Compare the fragmentation patterns. Metabolites of alogliptin will show a similar fragmentation pattern to the parent drug, with a corresponding mass shift for fragments containing the deuterium label.

  • Based on the mass shift and fragmentation pattern, propose the structure of the metabolite (e.g., N-demethylation would result in a mass decrease of 14 Da, while N-acetylation would result in a mass increase of 42 Da).

Visualizations

Alogliptin_Metabolism_Pathway Alogliptin Alogliptin M1 M-I (N-demethylated) (Active) Alogliptin->M1 M2 M-II (N-acetylated) (Inactive) Alogliptin->M2 CYP2D6 CYP2D6 CYP2D6->Alogliptin CYP3A4 CYP3A4 CYP3A4->Alogliptin

Caption: Metabolic pathway of Alogliptin.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Alogliptin_d3 Alogliptin + this compound Incubate Incubate at 37°C Alogliptin_d3->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH NADPH->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract Reconstitute Reconstitute Extract->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID

Caption: Experimental workflow for metabolite identification.

References

Troubleshooting & Optimization

Addressing isotopic cross-talk between Alogliptin and Alogliptin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alogliptin and its deuterated internal standard, Alogliptin-d3, in bioanalytical methods. The primary focus is to address and mitigate isotopic cross-talk between the analyte and the internal standard during LC-MS/MS analysis.

Troubleshooting Guide: Isotopic Cross-Talk

Isotopic cross-talk occurs when the signal from the naturally occurring isotopes of the analyte (Alogliptin) contributes to the signal of the stable isotope-labeled internal standard (this compound). This can lead to inaccuracies in quantification, particularly at high analyte concentrations. The following table outlines potential issues, their causes, and recommended solutions.

Issue IDProblemPotential CauseRecommended Solution
ICT-01 Inaccurate and imprecise results, especially at the upper limit of quantification (ULOQ).Isotopic Cross-Talk: The M+3 isotope of Alogliptin contributes to the signal of this compound, artificially inflating the internal standard response.1. Assess the Contribution: Analyze a high concentration standard of Alogliptin without the internal standard and monitor the this compound channel to quantify the percentage of cross-talk. 2. Optimize Chromatography: Improve chromatographic separation between Alogliptin and any potential interfering peaks. 3. Adjust IS Concentration: Increase the concentration of this compound to minimize the relative contribution of the cross-talk from Alogliptin.
ICT-02 Non-linear calibration curve, particularly at higher concentrations.The contribution from Alogliptin to this compound is not proportional across the entire concentration range, leading to a non-linear response ratio.1. Use a Different MRM Transition for this compound: Select a product ion for this compound that is not a common fragment of Alogliptin.[1][2] 2. Employ a Weighted Regression Model: Use a 1/x or 1/x² weighting on the calibration curve to give less weight to the higher concentration points where the cross-talk is more pronounced.
ICT-03 Poor assay sensitivity and high background in the this compound channel.Impurities in the this compound internal standard or contribution from endogenous interferences in the matrix.1. Verify IS Purity: Analyze the this compound standard alone to check for the presence of unlabeled Alogliptin. 2. Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove matrix components.
ICT-04 Inconsistent peak area ratios for quality control (QC) samples.Variable instrument performance or inconsistent sample processing leading to variable ionization and cross-talk.1. Ensure Instrument Stability: Perform system suitability tests before each analytical run to ensure consistent instrument performance. 2. Standardize Sample Preparation: Strictly adhere to a validated sample preparation protocol to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk and why is it a concern for Alogliptin and this compound?

A1: Isotopic cross-talk refers to the interference in the mass spectrometer where the signal from the naturally occurring heavy isotopes of an unlabeled analyte (Alogliptin) overlaps with the signal of its stable isotope-labeled internal standard (this compound). Alogliptin has a molecular formula of C₁₈H₂₁N₅O₂. Due to the natural abundance of ¹³C (~1.1%), there is a finite probability of Alogliptin molecules having three additional mass units (M+3), which can be detected in the same mass-to-charge (m/z) window as this compound. This can lead to an overestimation of the internal standard signal, resulting in underestimation of the analyte concentration.

Q2: What are the typical MRM transitions for Alogliptin and this compound?

A2: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for assay specificity. Based on published literature, common transitions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Alogliptin340.2116.0[2]
340.3116.1[1]
339.19245.11[3]
340.18116.08[4]
This compound343.3196.2[2]
344.30116.10[1]

It is important to note that some methods use the same product ion for both the analyte and the internal standard, which can increase the risk of cross-talk.[1]

Q3: How can I experimentally determine the extent of isotopic cross-talk in my assay?

A3: To quantify the cross-talk, you can perform the following experiment:

  • Prepare a sample containing the highest concentration of Alogliptin standard expected in your study samples (e.g., the ULOQ).

  • Ensure this sample does not contain any this compound.

  • Analyze this sample using your LC-MS/MS method and monitor both the Alogliptin and this compound MRM transitions.

  • The peak area observed in the this compound channel will be the contribution from the unlabeled Alogliptin.

  • Compare this area to the area of a sample containing only this compound at its working concentration to calculate the percentage of cross-talk.

Q4: What are the recommended sample preparation techniques for Alogliptin analysis in plasma?

A4: The most commonly used sample preparation techniques for Alogliptin in plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation: This is a simple and rapid method, often using acetonitrile or methanol. It is effective for removing the bulk of proteins from the plasma sample.

  • Liquid-Liquid Extraction: LLE, using a solvent like ethyl acetate, can provide a cleaner extract by removing more interfering substances than PPT.[2] The choice of method will depend on the required sensitivity and the complexity of the sample matrix.

Experimental Protocols

Representative LC-MS/MS Method for Alogliptin Analysis

This protocol is a composite based on several published methods and should be validated for your specific application.

1. Sample Preparation (Liquid-Liquid Extraction) [2]

  • To 250 µL of plasma sample, add 50 µL of this compound internal standard solution (e.g., 50 ng/mL in methanol).

  • Add 100 µL of buffer (e.g., 0.05 M NaOH, pH 4).

  • Vortex for 30 seconds.

  • Add 2.5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 column (e.g., Inertsil ODS 5 µm, 50 x 4.6 mm)[2]

  • Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (e.g., 30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Alogliptin: 340.2 → 116.0[2]

    • This compound: 343.3 → 196.2[2]

  • Instrument Parameters: Optimize declustering potential (DP), collision energy (CE), and other source parameters for your specific instrument.

Visualizations

Logical Workflow for Addressing Isotopic Cross-Talk

Isotopic_Cross_Talk_Workflow A Start: Method Development B Select MRM Transitions for Alogliptin and this compound A->B C Perform Cross-Talk Experiment (High Conc. Alogliptin, No IS) B->C D Quantify % Contribution of Alogliptin to this compound Signal C->D E Is Cross-Talk > Acceptable Limit? D->E F Yes E->F Yes G No E->G No H Optimize Chromatography to Separate Potential Interferences F->H L Proceed with Method Validation G->L I Select Alternative Product Ion for this compound H->I J Increase this compound Concentration I->J K Re-evaluate Cross-Talk J->K K->E M End L->M

Caption: Workflow for identifying and mitigating isotopic cross-talk.

Conceptual Diagram of Isotopic Cross-Talk

Isotopic_Cross_Talk_Concept cluster_Alogliptin Alogliptin Signal cluster_Alogliptin_d3 This compound Signal Alogliptin Alogliptin (M) Alogliptin_M1 M+1 Alogliptin_M2 M+2 Alogliptin_M3 M+3 Alogliptin_d3 This compound (M') Alogliptin_M3->Alogliptin_d3 Isotopic Cross-Talk

Caption: Isotopic distribution overlap causing cross-talk.

References

How to manage matrix effects when using Alogliptin-d3 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alogliptin-d3 as an internal standard in the bioanalysis of plasma samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my results with this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1][2] In plasma samples, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[3][4] These effects can lead to inaccurate and imprecise quantification of Alogliptin and can compromise the reliability of your bioanalytical method.[1] Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, matrix effects can still be a concern if the analyte and the internal standard are not affected identically.[5][6]

Q2: I'm using this compound, a deuterated internal standard. Shouldn't that automatically correct for all matrix effects?

A2: While a SIL-IS like this compound is the preferred choice to compensate for matrix effects, it is not always a guarantee of complete correction.[5][6] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the deuterated internal standard and the non-labeled analyte.[7] If this shift occurs in a region of the chromatogram where there is significant ion suppression or enhancement, the analyte and the internal standard will experience different matrix effects, leading to inaccurate results.[8] It is crucial to verify that Alogliptin and this compound co-elute perfectly and are equally affected by the matrix.

Q3: What are the most common causes of ion suppression when analyzing Alogliptin in plasma?

A3: The most common causes of ion suppression in plasma samples are phospholipids from cell membranes, which are often co-extracted with the analytes, particularly with simple sample preparation methods like protein precipitation.[3][9] Other endogenous components of plasma and salts can also contribute to ion suppression.[4] Insufficient chromatographic separation of Alogliptin from these matrix components is a primary reason for observing significant ion suppression.

Q4: How can I quantitatively assess the matrix effect for my Alogliptin assay?

A4: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method.[4][10] This involves comparing the peak area of an analyte spiked into the extract of a blank plasma sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the Matrix Factor (MF).[2] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[1] This should be performed with multiple lots of plasma to assess the variability of the matrix effect.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in this compound (Internal Standard) peak area across samples. Inconsistent matrix effects between different plasma samples.- Improve the sample cleanup procedure to more effectively remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] - Optimize the chromatographic method to better separate this compound from the regions of ion suppression.[11]
Poor recovery of Alogliptin. - Inefficient extraction from the plasma matrix. - Analyte instability in the extraction solvent or during processing.- Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE. - For protein precipitation, ensure the ratio of precipitant to plasma is optimal (typically 3:1 or 4:1 acetonitrile:plasma).[9] - Investigate the stability of Alogliptin under your experimental conditions (e.g., temperature, pH).[11]
Observed chromatographic peak splitting or tailing for Alogliptin and/or this compound. - Column contamination or degradation. - Inappropriate mobile phase pH. - Sample solvent being too strong compared to the initial mobile phase.- Use a guard column and ensure adequate sample cleanup to protect the analytical column. - Adjust the mobile phase pH to ensure Alogliptin (a basic compound) is in a consistent ionic state. - Reconstitute the final extract in a solvent that is similar in strength to or weaker than the initial mobile phase.
Matrix factor is significantly less than 1 (ion suppression) and inconsistent. - Co-elution with phospholipids or other endogenous plasma components.- Implement a sample preparation method specifically designed to remove phospholipids, such as HybridSPE® or a targeted phospholipid removal SPE plate. - Modify the chromatographic gradient to elute Alogliptin in a "cleaner" region of the chromatogram, away from the bulk of the phospholipid elution.
The ratio of Alogliptin to this compound is not consistent across the calibration curve. - A slight retention time difference between Alogliptin and this compound, leading to differential matrix effects. - Contamination of the this compound standard with unlabeled Alogliptin.- Ensure the highest possible resolution in your chromatographic method to minimize any separation between the analyte and the internal standard. - Check the purity of your this compound standard.

Quantitative Data Summary

The following tables summarize typical performance data for bioanalytical methods for Alogliptin in plasma. These values can serve as a benchmark for your own method development and validation.

Table 1: Sample Preparation Method Performance

Preparation Method Analyte Typical Recovery (%) Reference
Liquid-Liquid Extraction (LLE)Alogliptin96.18 - 98.36%[12]
Protein Precipitation (PPT)Alogliptin81.21 ± 1.73%[13]
Protein Precipitation (PPT)Alogliptin81.5 - 91.4%[14]

Table 2: Matrix Effect Evaluation

Analyte Matrix Factor (MF) at LQC Matrix Factor (MF) at HQC Reference
Alogliptin0.9311.14[12]
Alogliptin1.0591.105[14]

LQC: Low Quality Control, HQC: High Quality Control

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking

This protocol describes the quantitative assessment of matrix effects.

  • Prepare Blank Plasma Extract:

    • Extract at least six different lots of blank control plasma using your established sample preparation protocol (e.g., LLE, SPE, or PPT).

    • Evaporate the final extract to dryness (if applicable) and reconstitute in the final mobile phase composition. This is your "post-extraction blank matrix."

  • Prepare Spiked Samples:

    • Set A (Analyte in Post-Extraction Matrix): Spike the reconstituted blank plasma extracts with Alogliptin and this compound at two concentration levels (low and high QC).

    • Set B (Analyte in Neat Solution): Prepare solutions of Alogliptin and this compound in the reconstitution solvent at the same low and high QC concentrations.

  • Analysis:

    • Inject and analyze both sets of samples using your LC-MS/MS method.

  • Calculation:

    • Calculate the Matrix Factor (MF) for Alogliptin and this compound at each concentration level:

      • MF = (Mean Peak Area in Set A) / (Mean Peak Area in Set B)

    • Calculate the Internal Standard (IS) Normalized MF:

      • IS Normalized MF = (MF of Alogliptin) / (MF of this compound)

Protocol 2: Liquid-Liquid Extraction (LLE)

This is a general protocol that should be optimized for your specific application.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of this compound working solution (internal standard). Vortex briefly.

  • Add 500 µL of an appropriate organic extraction solvent (e.g., ethyl acetate or a mixture like methyl tert-butyl ether and dichloromethane).

  • Vortex vigorously for 2-5 minutes.

  • Centrifuge at >10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT)

This is a rapid but potentially less clean sample preparation method.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of this compound working solution. Vortex briefly.

  • Add 300 µL of cold (-20°C) acetonitrile.[9]

  • Vortex vigorously for 1-2 minutes to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be injected directly, or it can be evaporated and reconstituted in mobile phase to improve peak shape and compatibility with the LC system.

Visualizations

Alogliptin_Signaling_Pathway cluster_0 Alogliptin Alogliptin DPP4 DPP-4 Enzyme Alogliptin->DPP4 Inhibits Active_Incretins Active Incretins (GLP-1, GIP) DPP4->Active_Incretins Degrades Inactive_Incretins Inactive Incretins Pancreas Pancreatic β-cells Active_Incretins->Pancreas Stimulates Glucagon Glucagon Secretion Active_Incretins->Glucagon Decreases Insulin Insulin Secretion (Glucose-dependent) Pancreas->Insulin Increases Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Contributes to

Caption: Mechanism of action of Alogliptin via DPP-4 inhibition.

Matrix_Effect_Workflow start Start prep_blank 1. Extract Blank Plasma (≥6 lots) start->prep_blank reconstitute 2. Reconstitute Extract prep_blank->reconstitute set_a Set A: Spike Analyte + IS into Reconstituted Extract reconstitute->set_a set_b Set B: Spike Analyte + IS in Neat Solution analyze 3. LC-MS/MS Analysis set_a->analyze set_b->analyze calculate 4. Calculate Matrix Factor (MF) analyze->calculate evaluate Evaluate Results MF ≈ 1? calculate->evaluate pass Method Acceptable evaluate->pass Yes fail Optimize Sample Prep & Chromatography evaluate->fail No

Caption: Workflow for quantitative evaluation of matrix effects.

References

Optimizing extraction recovery for both Alogliptin and Alogliptin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Alogliptin and its deuterated internal standard, Alogliptin-d3.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of Alogliptin and this compound from biological matrices.

Issue 1: Low Extraction Recovery

Question: We are experiencing low recovery for both Alogliptin and this compound during our liquid-liquid extraction (LLE) from human plasma. What are the potential causes and solutions?

Answer: Low extraction recovery can stem from several factors related to the extraction protocol. Here are the key parameters to investigate:

  • Incorrect pH: The extraction efficiency of Alogliptin is highly pH-dependent. Due to its pKa of 9.47, the pH of the aqueous sample should be adjusted to a basic value to ensure the analyte is in its non-ionized form, which is more soluble in organic solvents. Optimal extraction is typically achieved at a pH of around 12.[1][2][3] At pH values below 9.47, Alogliptin will be predominantly in its ionized form, leading to poor extraction into the organic phase.[1]

    • Troubleshooting Step: Ensure the pH of your plasma sample is accurately adjusted to 12 using a suitable base like sodium hydroxide before adding the extraction solvent. Verify the pH of the aqueous layer after sample preparation.

  • Inappropriate Organic Solvent: The choice of organic solvent is critical for efficient extraction. While various solvents can be used, acetonitrile has been shown to be effective in salting-out assisted liquid-liquid microextraction (SALLME) methods.[1][2][3] For traditional LLE, ethyl acetate has also been successfully used.[4]

    • Troubleshooting Step: If using a different solvent, consider switching to acetonitrile in a SALLME procedure or ethyl acetate for a standard LLE. Ensure the solvent is of high purity (HPLC grade).

  • Insufficient Salting-Out Effect (for SALLME): In SALLME, the addition of a salt is crucial to induce phase separation and drive the analyte into the organic layer. Sodium chloride is a commonly used salt for this purpose.[1][2][3]

    • Troubleshooting Step: If performing SALLME, ensure that the appropriate amount of salt is added and fully dissolved in the sample before the addition of the organic solvent. An optimized concentration is typically around 250 mg of sodium chloride per 1 mL of aqueous sample.[1][2][3]

  • Inadequate Mixing/Vortexing: Thorough mixing is required to ensure efficient partitioning of the analyte from the aqueous phase to the organic phase.

    • Troubleshooting Step: Increase the vortexing time to at least 2 minutes after the addition of the extraction solvent to ensure intimate contact between the two phases.[1]

  • Phase Separation Issues: Incomplete phase separation can lead to the aspiration of the aqueous layer along with the organic layer, resulting in lower recovery and potential matrix effects.

    • Troubleshooting Step: Ensure your centrifugation speed and time are sufficient to achieve a clear separation between the aqueous and organic layers. A typical centrifugation setting is 4000-4500 rpm for 5 minutes.[1][4]

Issue 2: High Variability in this compound (Internal Standard) Response

Question: The peak area of our internal standard, this compound, is highly variable between samples. What could be causing this?

Answer: High variability in the internal standard response can compromise the accuracy and precision of your assay. Here are some potential causes and solutions:

  • Inconsistent Internal Standard Spiking: Inaccurate or inconsistent addition of the this compound working solution to the samples is a common source of variability.

    • Troubleshooting Step: Use a calibrated pipette to add the internal standard. Ensure the pipette tip is fully submerged in the sample during addition to avoid loss of the internal standard solution. Prepare a fresh internal standard working solution daily.

  • Precipitation of Internal Standard: If the internal standard is added to the plasma sample before protein precipitation, it can co-precipitate with the plasma proteins, leading to variable recovery.

    • Troubleshooting Step: Add the internal standard after the protein precipitation step, if one is included in your protocol.

  • Degradation of this compound: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases at high temperatures) could potentially lead to degradation.

    • Troubleshooting Step: Minimize the time samples are exposed to extreme pH conditions. Process samples in a timely manner and store them at appropriate temperatures (e.g., 2-8°C for short-term and -20°C for long-term storage).[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended extraction method for Alogliptin and this compound from plasma?

A1: Both liquid-liquid extraction (LLE) and salting-out assisted liquid-liquid microextraction (SALLME) have been successfully used for the extraction of Alogliptin from human plasma.[1][4] SALLME is a miniaturized version of LLE that offers advantages such as reduced solvent consumption and potentially higher pre-concentration of the analyte.[1] The choice between the two methods may depend on the required sensitivity and available laboratory equipment.

Q2: What are the key parameters to optimize for a salting-out assisted liquid-liquid microextraction (SALLME) of Alogliptin?

A2: For optimal SALLME performance, the following parameters should be carefully optimized:

  • Type and volume of extraction solvent: Acetonitrile is a suitable solvent.[1][2][3]

  • Type and amount of salt: Sodium chloride is commonly used.[1][2][3]

  • pH of the sample: A pH of 12 is optimal for the extraction of Alogliptin.[1][2][3]

Q3: How does this compound behave during extraction compared to Alogliptin?

A3: this compound is a deuterated form of Alogliptin, meaning some hydrogen atoms have been replaced with deuterium atoms. This modification increases the mass of the molecule, which is useful for mass spectrometry-based detection, but it does not significantly alter its chemical properties. Therefore, this compound is expected to have the same extraction behavior as Alogliptin. The purpose of using a deuterated internal standard is to compensate for any analyte loss during sample preparation and analysis, as it will be affected by the extraction process in the same way as the non-deuterated analyte.

Q4: Can I use protein precipitation as a standalone sample preparation technique for Alogliptin?

A4: While protein precipitation is a simpler technique, it may not provide sufficient sample cleanup and can lead to a dilution effect, which compromises the sensitivity of the method.[1] For bioanalytical methods requiring high sensitivity and accuracy, a more rigorous extraction technique like LLE or SALLME is generally preferred.

Data Presentation

Table 1: Optimized Parameters for Salting-Out Assisted Liquid-Liquid Microextraction (SALLME) of Alogliptin

ParameterOptimized ConditionReference
Extraction Solvent Acetonitrile[1][2][3]
Solvent Volume 500 µL (for 1 mL aqueous sample)[1][2][3]
Sample pH 12[1][2][3]
Salt Type Sodium Chloride[1][2][3]
Salt Amount 250 mg (for 1 mL aqueous sample)[1][2][3]
Vortex Time 2 minutes[1]
Centrifugation 4000 rpm for 5 minutes[1]
Average Recovery 99.7%[1][2]

Table 2: Liquid-Liquid Extraction (LLE) Parameters for Alogliptin

ParameterConditionReference
Extraction Solvent Ethyl Acetate[4]
Solvent Volume 2.5 mL (for 200 µL plasma)[4]
Vortex Time 20 minutes (on a roto spin at 40 rpm)[4]
Centrifugation 4500 rpm at 4°C for 5 minutes[4]
Extraction Recovery 96.18% - 98.36%[4]

Experimental Protocols

Protocol 1: Salting-Out Assisted Liquid-Liquid Microextraction (SALLME) for Alogliptin in Human Plasma [1][2][3]

  • Sample Preparation: To a 5 mL screw-cap glass test tube, add 1 mL of the aqueous sample solution (e.g., plasma).

  • Salt Addition: Add 250 mg of sodium chloride to the test tube.

  • Mixing: Vortex the tube for 2 minutes to dissolve the salt.

  • pH Adjustment: Adjust the pH of the solution to 12 using sodium hydroxide.

  • Solvent Addition: Add 500 µL of acetonitrile to the tube.

  • Extraction: Vortex the tube again for 2 minutes.

  • Phase Separation: Centrifuge the tube for 5 minutes at 4000 rpm.

  • Sample Collection: Carefully pipette the upper organic layer for analysis (e.g., by HPLC).

Protocol 2: Liquid-Liquid Extraction (LLE) for Alogliptin in Human Plasma [4]

  • Sample Aliquoting: Transfer 200 µL of plasma into a pre-labeled tube.

  • Internal Standard Addition: Add 50 µL of the this compound internal standard working solution and vortex for approximately 15 seconds.

  • Buffer Addition: Add 100 µL of an appropriate extraction buffer and vortex for about 30 seconds.

  • Solvent Addition: Add 2.5 mL of ethyl acetate to the tube.

  • Extraction: Vortex for a period of 20 minutes on a roto spin at 40 rpm.

  • Phase Separation: Centrifuge all vials at 4500 rpm at 4°C for 5 minutes.

  • Sample Collection: Transfer the supernatant (organic layer) to a clean tube for further processing (e.g., evaporation and reconstitution) before analysis.

Visualizations

G cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample (e.g., 200 µL) is Add this compound (Internal Standard) plasma->is buffer Add Extraction Buffer is->buffer solvent Add Ethyl Acetate (2.5 mL) buffer->solvent vortex Vortex (20 min) solvent->vortex centrifuge Centrifuge (4500 rpm, 5 min) vortex->centrifuge supernatant Collect Organic Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for the liquid-liquid extraction of Alogliptin.

G cluster_inhibition Alogliptin Action cluster_incretin Incretin Hormones cluster_effects Physiological Effects alogliptin Alogliptin dpp4 DPP-4 Enzyme alogliptin->dpp4 Inhibits incretins Active Incretins (GLP-1, GIP) dpp4->incretins Normally Inactivates insulin ↑ Insulin Secretion (Glucose-Dependent) incretins->insulin glucagon ↓ Glucagon Secretion incretins->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose

Caption: Signaling pathway illustrating the mechanism of action of Alogliptin.

References

Investigating variability in Alogliptin-d3 internal standard response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering variability in Alogliptin-d3 internal standard response during experimental analysis.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues related to this compound internal standard variability.

Question: My this compound internal standard (IS) response is highly variable between samples. What are the potential causes and how can I troubleshoot this?

Answer:

Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can compromise the accuracy of your results. Below is a step-by-step guide to investigate the root cause of this compound variability.

Step 1: Initial Assessment and Data Review

Before proceeding to experimental troubleshooting, a thorough review of your data is essential.

  • Examine the pattern of variability: Is the variability random, or is there a trend? For instance, does the response decrease over the course of the analytical run?

  • Compare IS response in different sample types: Is the variability more pronounced in study samples compared to calibration standards and quality controls (QCs)?

  • Check for outliers: Are there specific samples with extremely high or low IS responses? It is advisable to establish acceptance limits for IS response variation.

Step-by-step Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound internal standard variability.

G cluster_0 Phase 1: Data Analysis cluster_1 Phase 2: Investigation cluster_2 Phase 3: Resolution cluster_3 Phase 4: Verification A High Variability in This compound Response Detected B Review Data: - Pattern of Variability - Compare Sample Types - Identify Outliers A->B C Sample Preparation Issues? B->C D LC-MS System Issues? B->D E This compound Specific Issues? B->E F Optimize Sample Prep: - Pipetting Technique - Extraction Efficiency - Evaporation Steps C->F G System Maintenance: - Check for Leaks - Clean Ion Source - Column Performance D->G H Investigate IS Chemistry: - Deuterium Exchange - Purity of IS - Matrix Effects E->H I Re-analyze Affected Samples F->I G->I J Perform Parallelism Experiment H->J I->J

Troubleshooting workflow for this compound variability.

Step 2: Investigating Potential Root Causes

Based on the initial data review, you can narrow down the potential sources of variability.

Potential CauseTroubleshooting Steps
Sample Preparation - Verify Pipetting Accuracy: Ensure consistent addition of the IS to all samples. - Assess Extraction Recovery: Perform experiments to confirm consistent recovery of both Alogliptin and this compound across different concentrations and sample matrices. - Evaluate Evaporation/Reconstitution: Inconsistent drying or reconstitution can lead to variability. Ensure complete drying and thorough vortexing after reconstitution.
LC-MS System - Check for System Leaks: A leak in the LC system can cause pressure fluctuations and inconsistent injection volumes. - Inspect the Autosampler: Ensure the injection needle is not clogged and the correct volume is being aspirated. - Clean the Ion Source: Matrix components can build up in the ion source, leading to ion suppression and variable response. - Evaluate Column Performance: A degrading column can lead to peak shape issues and retention time shifts, which may affect integration and response.
This compound Specific Issues - Consider Deuterium Exchange: Although less common for stable labels, back-exchange of deuterium for hydrogen can occur under certain pH and temperature conditions, leading to a decrease in the IS signal and an increase in the analyte signal.[1][2] - Verify IS Purity: Impurities in the this compound stock solution, particularly the presence of unlabeled Alogliptin, can affect accuracy.[3] - Investigate Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound.[4][5]

Frequently Asked Questions (FAQs)

Q1: Can the location of the deuterium label on this compound affect its stability and response?

A1: Yes, the position of the deuterium atoms is crucial. If the labels are on exchangeable sites (e.g., -OH, -NH, -SH), they can be lost and replaced by protons from the solvent, a phenomenon known as back-exchange.[1] This would lead to a decrease in the this compound signal. Ideally, the deuterium atoms should be on stable, non-exchangeable positions on the carbon skeleton.

Q2: I observe a slight shift in retention time between Alogliptin and this compound. Is this normal and can it cause variability?

A2: A small chromatographic shift between an analyte and its deuterated internal standard can occur due to the isotope effect.[6] While often negligible, this can become problematic if the peak starts to co-elute with a matrix component that causes ion suppression or enhancement. This differential matrix effect on the analyte versus the internal standard can lead to inaccurate quantification.

Q3: How can I assess for matrix effects impacting my this compound response?

A3: A post-extraction addition experiment is a common way to evaluate matrix effects. This involves comparing the response of the internal standard in a neat solution to its response in an extracted blank matrix to which the IS has been added after extraction. A significant difference in response indicates the presence of matrix effects.

Q4: What are the acceptance criteria for internal standard response variability?

A4: While there are no universally mandated acceptance criteria, a common practice in regulated bioanalysis is to investigate samples where the internal standard response is outside of 50-150% of the mean response of the calibration standards and QCs.[7] However, the specific criteria should be defined in your standard operating procedures (SOPs).

Q5: Could the metabolism of Alogliptin be a source of variability for its deuterated internal standard?

A5: Alogliptin is not extensively metabolized. The two main metabolites are N-demethylated (M-I) and N-acetylated (M-II) alogliptin, which account for less than 1% and 6% of the parent compound, respectively.[8] Given this limited metabolism, it is unlikely that metabolic differences would be a significant source of variability for a stable-isotope labeled internal standard like this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Extraction Recovery and Matrix Effect

Objective: To determine the efficiency of the extraction process for this compound and to assess the impact of the biological matrix on its ionization.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound stock solution

  • Alogliptin stock solution

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Prepare three sets of samples (n=3 for each set at low and high QC concentrations):

    • Set A (Neat Solution): this compound and Alogliptin spiked into the final reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then this compound and Alogliptin are spiked into the final extract.

    • Set C (Pre-extraction Spike): this compound and Alogliptin are spiked into the blank matrix before extraction.

  • Sample Extraction (for Sets B and C):

    • To 100 µL of matrix, add the internal standard and analyte.

    • Add 300 µL of protein precipitation solvent.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Analysis: Analyze all samples using a validated LC-MS/MS method. An example method is provided below.

  • Calculations:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

LC-MS/MS Parameters for Alogliptin Analysis

ParameterValue
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Alogliptin) Q1: 340.2 m/z, Q3: 116.1 m/z
MRM Transition (this compound) Q1: 343.2 m/z, Q3: 119.1 m/z

Note: These parameters may need to be optimized for your specific instrument and column.

Signaling Pathway

Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, alogliptin increases the levels of active incretins, which in turn leads to improved glycemic control.

G cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Release Insulin Release Incretins (GLP-1, GIP)->Insulin Release + Glucagon Release Glucagon Release Incretins (GLP-1, GIP)->Glucagon Release - DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Inactivation Alogliptin Alogliptin Alogliptin->DPP-4 Inhibition

Simplified signaling pathway of Alogliptin action.

References

Stability testing of Alogliptin-d3 in stock solutions and biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Alogliptin-d3 in stock solutions and biological samples. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of this compound.

Problem Possible Cause Recommended Solution
Low recovery of this compound from stock solution after storage. 1. Improper Storage Temperature: The solution may have been stored at a temperature that promotes degradation. 2. Inappropriate Solvent: The chosen solvent may not be suitable for long-term storage. 3. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation.[1] 4. Exposure to Light or Moisture: Alogliptin should be protected from light and moisture.[2]1. Verify Storage Conditions: For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] 2. Use Recommended Solvents: DMSO and methanol are commonly used for preparing Alogliptin stock solutions.[1][3] 3. Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][4] 4. Use Appropriate Containers: Store solutions in tightly sealed, light-protectant containers.[2]
Inconsistent results in stability studies with biological samples (e.g., plasma). 1. Enzymatic Degradation: Endogenous enzymes in biological matrices can metabolize Alogliptin. 2. Matrix Effects: Components of the biological matrix can interfere with the analytical method. 3. Improper Sample Handling: Delays in processing or improper storage of biological samples can affect stability. 4. pH Instability: The pH of the sample may influence the stability of the analyte.1. Add Enzyme Inhibitors: For GLP-1, a related compound, the addition of a DPP-4 inhibitor to plasma samples is recommended.[5] This may also be beneficial for Alogliptin stability. 2. Optimize Extraction Method: Use a validated extraction method, such as liquid-liquid extraction, to minimize matrix effects.[3] 3. Process Samples Promptly: Process and freeze biological samples as quickly as possible. Keep samples on ice during handling.[5] 4. Buffer Samples: Ensure the pH of the final sample solution is within a stable range for Alogliptin (pH 2-6.9).[6]
Appearance of unexpected peaks during chromatographic analysis. 1. Degradation Products: Alogliptin may have degraded into its metabolites or other byproducts. 2. Contamination: The sample or solvent may be contaminated.1. Characterize Degradants: Two minor metabolites of Alogliptin are known: N-demethylated Alogliptin (active) and N-acetylated Alogliptin (inactive).[2][7] Forced degradation studies under acidic, alkaline, and oxidative conditions can help identify potential degradation products.[8] 2. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., HPLC grade).[9]

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

As a powder, this compound is stable for up to 3 years when stored at -20°C and for up to 2 years at 4°C.[1]

2. How should I prepare and store stock solutions of this compound?

  • Solvents: DMSO and methanol are suitable solvents for preparing stock solutions.[1][3] For aqueous solutions, it is recommended to filter and sterilize the solution.[1]

  • Storage: Once prepared, aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

3. What stability tests should be performed for this compound in biological samples?

A comprehensive stability assessment in biological matrices like human plasma should include[3]:

  • Bench-top stability: To evaluate stability at room temperature for the duration of sample handling.

  • Freeze-thaw stability: To assess the impact of repeated freezing and thawing cycles.

  • Autosampler stability: To determine stability in the autosampler under its specific temperature conditions.

  • Short-term stability: To evaluate stability at a specific temperature for a short duration.

  • Long-term stability: To assess stability over an extended storage period at a specified temperature (e.g., -20°C or -80°C).[3]

4. Is this compound stable in human plasma?

Quantitative Stability Data

The following tables summarize stability data for Alogliptin. While this data is for the non-deuterated compound, it provides a valuable reference for designing and interpreting stability studies for this compound.

Table 1: Stability of Alogliptin in Human Plasma [3]

Stability TestConditionsAccuracy (%)Precision (%CV)
Bench-topRoom Temperature92.52 - 99.160.22 - 1.93
Freeze-thaw3 cycles92.52 - 99.160.22 - 1.93
AutosamplerNot specified92.52 - 99.160.22 - 1.93
Short-termNot specified92.52 - 99.160.22 - 1.93
Long-termNot specified92.52 - 99.160.22 - 1.93

Table 2: Forced Degradation of Alogliptin Benzoate [8]

ConditionReagentDurationTemperatureDegradation
Acidic1 N HCl2 hours60°CObserved
Alkaline1 N NaOH2 hours60°CObserved
OxidativeNot specifiedNot specifiedNot specifiedObserved
PhotolyticNot specifiedNot specifiedNot specifiedObserved
Thermal (Dry Heat)Not applicableNot specifiedNot specifiedObserved

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., methanol or DMSO) to the desired final concentration.[3][10]

    • For example, dissolve 10 mg of this compound in 10 mL of methanol.[11]

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution with the appropriate solvent (e.g., mobile phase or a mixture of water and methanol) to achieve the desired concentrations for calibration curves and quality control samples.[9][11]

Protocol 2: Stability Testing of this compound in Human Plasma

  • Sample Preparation:

    • Spike blank, screened human plasma with this compound working solutions to prepare quality control (QC) samples at low, medium, and high concentrations.[3]

  • Stability Tests:

    • Freeze-Thaw Stability: Analyze three aliquots of each QC concentration after subjecting them to three freeze-thaw cycles. A freeze-thaw cycle consists of freezing the samples at -20°C or -80°C and then thawing them unassisted at room temperature.

    • Bench-Top Stability: Keep three aliquots of each QC concentration at room temperature for a predetermined period (e.g., 4-6 hours) before processing and analysis.

    • Long-Term Stability: Store three aliquots of each QC concentration at -20°C or -80°C for an extended period (e.g., 30, 60, 90 days).[3]

  • Sample Analysis:

    • Extract this compound from the plasma samples using a validated method such as liquid-liquid extraction.[3]

    • Analyze the extracted samples using a validated LC-MS/MS method.[3]

  • Data Evaluation:

    • Quantify the this compound concentration in the stability samples against a freshly prepared calibration curve.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

Experimental_Workflow_for_Alogliptin_d3_Stock_Solution_Stability cluster_prep Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., DMSO, Methanol) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 Short-term (1 month) storage_neg80 Store at -80°C aliquot->storage_neg80 Long-term (6 months) analyze_t0 Analyze at T=0 aliquot->analyze_t0 analyze_tx Analyze at Subsequent Time Points storage_neg20->analyze_tx storage_neg80->analyze_tx compare Compare Concentrations (% Recovery vs. T=0) analyze_t0->compare analyze_tx->compare

Caption: Workflow for stock solution stability testing.

Biological_Sample_Stability_Workflow spike Spike Blank Plasma with this compound prepare_qc Prepare Low, Medium, High QC Samples spike->prepare_qc bench_top Bench-Top (Room Temp) prepare_qc->bench_top freeze_thaw Freeze-Thaw Cycles prepare_qc->freeze_thaw long_term Long-Term Storage (-20°C / -80°C) prepare_qc->long_term extraction Liquid-Liquid Extraction bench_top->extraction freeze_thaw->extraction long_term->extraction lcms LC-MS/MS Analysis extraction->lcms quantify Quantify vs. Fresh Calibration Curve lcms->quantify assess Assess Stability (±15% of Nominal) quantify->assess

Caption: Workflow for biological sample stability.

References

Technical Support Center: Alogliptin-d3 Isotopic Purity Correction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on how to identify and correct for isotopic impurities in Alogliptin-d3 standards used in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What are isotopic impurities in a deuterated standard like this compound?

A: this compound is a stable isotope-labeled (SIL) internal standard where three hydrogen atoms (H) have been replaced with deuterium (D). However, the synthesis process is never 100% efficient. Consequently, the this compound standard is a mixture of isotopologues, containing not only the desired d3 molecule but also molecules with fewer deuterium atoms (d0, d1, d2) and potentially molecules with more than the intended number of deuterium atoms. These unintended isotopologues are referred to as isotopic impurities. The unlabeled version of the analyte (d0) is often the most significant impurity to consider.

Q2: Why is it critical to correct for these isotopic impurities?

A: In liquid chromatography-mass spectrometry (LC-MS) analysis, the internal standard (this compound) is used to accurately quantify the unlabeled analyte (Alogliptin). The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). If the this compound standard contains a significant amount of the unlabeled d0 version, this impurity will contribute to the signal of the actual analyte you are trying to measure. This "cross-talk" can lead to an overestimation of the analyte's concentration, creating non-linear calibration curves and compromising the accuracy and reliability of the results.[1][2]

Q3: Where can I find the specific isotopic distribution for my batch of this compound?

A: The precise isotopic distribution is unique to each synthesis batch of the standard. This critical information is provided in the Certificate of Analysis (CoA) that comes from the supplier (e.g., MedChemExpress, SynZeal Research).[3][4] The CoA will list the percentage of each isotopologue (d0, d1, d2, d3, etc.). Always use the CoA for your specific lot number.

Q4: What is a typical level of isotopic purity for a deuterated standard?

A: For most pharmaceutical and research applications, the required isotopic enrichment level is typically 95% or higher.[5] This means that the intended labeled molecule (e.g., d3) should constitute at least 95% of the standard.

Troubleshooting Guide & Correction Protocols

This section addresses common issues arising from isotopic impurities and provides a step-by-step guide for correction.

Issue: My calibration curve is non-linear, especially at low concentrations of the analyte.

This is a classic sign of isotopic impurity interference. The constant contribution of the unlabeled (d0) impurity from the internal standard to the analyte's signal has a more pronounced effect at lower analyte concentrations, causing the curve to deviate from linearity.

Solution: Characterize the Isotopic Distribution and Apply a Mathematical Correction.

The solution involves two main stages: experimentally determining the isotopic distribution of your this compound standard and then using this information to mathematically correct your quantitative data.

Experimental Protocol: Determining Isotopic Distribution of this compound

This protocol outlines how to verify the isotopic distribution of the this compound standard using LC-MS.[6][7]

  • Preparation of Standard Solution:

    • Prepare a high-concentration solution of the this compound internal standard in a suitable solvent (e.g., methanol or acetonitrile). The concentration should be high enough to provide a strong signal for the minor isotopic impurities.

    • No analyte (unlabeled Alogliptin) should be present in this solution.

  • LC-MS Analysis:

    • Chromatography: Use an established liquid chromatography method that provides a sharp, symmetrical peak for Alogliptin.

    • Mass Spectrometry: Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to clearly resolve the different isotopologues.

    • Data Acquisition: Acquire the full scan mass spectrum across the chromatographic peak for this compound. Ensure the mass window is wide enough to include the unlabeled Alogliptin (d0) and all relevant deuterated species (d1, d2, d3, etc.).

  • Data Analysis:

    • Integrate the peak area for each isotopologue's extracted ion chromatogram (EIC). The relevant m/z values will be approximately:

      • Alogliptin (d0): 339.18

      • Alogliptin-d1: 340.18

      • Alogliptin-d2: 341.19

      • This compound: 342.19

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

Data Presentation: Example Isotopic Distribution

The table below shows a hypothetical, yet typical, isotopic distribution for a batch of this compound, as would be found on a Certificate of Analysis.

IsotopologueMass-to-Charge (m/z)Relative Abundance (%)
d0 (unlabeled)339.180.25%
d1340.180.70%
d2341.191.55%
d3 (intended) 342.19 97.50%

Note: These values are for illustrative purposes only. Always refer to the CoA for your specific standard.

Protocol: Mathematical Correction of Quantitative Data

Once the contribution of the d0 impurity in the this compound standard is known, you can correct your results. The fundamental principle is to subtract the signal contribution from the internal standard's impurity from the total signal measured for the analyte.

Correction Formula:

Corrected Analyte Response = Measured Analyte Response - (Measured IS Response x Impurity Factor)

Where:

  • Measured Analyte Response: The peak area of the analyte (e.g., at m/z 339.18).

  • Measured IS Response: The peak area of the internal standard (e.g., at m/z 342.19).

  • Impurity Factor: The ratio of the d0 peak area to the d3 peak area when analyzing the pure internal standard. (From the experimental protocol above: Impurity Factor = %d0 / %d3).

Example Calculation

Using the data from the table above:

  • Impurity Factor = 0.25% / 97.50% = 0.00256

Sample IDMeasured Analyte Area (m/z 339.18)Measured IS Area (m/z 342.19)Correction Amount (IS Area x 0.00256)Corrected Analyte Area
Blank2,5901,005,0002,57317
LLOQ12,6501,010,0002,58610,064
Sample 155,400998,0002,55552,845

This corrected analyte area should then be used to calculate the final concentration from the (now linear) calibration curve.

Visualizations

G cluster_prep Phase 1: Characterization cluster_quant Phase 2: Correction A Prepare High Concentration This compound Solution B Analyze via LC-MS (Full Scan, High Resolution) A->B C Extract Ion Chromatograms (d0, d1, d2, d3) B->C D Calculate Isotopic Distribution (%) and Impurity Factor C->D G Apply Correction Formula: Corrected_Area = Measured_Area - (IS_Area * Factor) D->G Impurity Factor E Analyze Samples and Calibrators (Analyte + this compound) F Measure Peak Areas (Analyte and IS) E->F F->G H Quantify Using Corrected Analyte Area G->H

Caption: Workflow for isotopic impurity correction.

G cluster_sample Biological Sample cluster_is Internal Standard Stock cluster_ms Mass Spectrometer Signal Analyte Alogliptin (d0) MS_Analyte Analyte Channel (m/z 339.18) Analyte->MS_Analyte IS_d3 This compound IS_d0 Impurity (d0) MS_IS IS Channel (m/z 342.19) IS_d3->MS_IS IS_d0->MS_Analyte Signal Interference (Cross-Talk)

Caption: Diagram of signal interference from isotopic impurity.

References

Optimization of injection volume and mobile phase for Alogliptin analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimization of Alogliptin Analysis

Welcome to the technical support center for the analysis of Alogliptin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for Alogliptin, with a specific focus on injection volume and mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for Alogliptin analysis by HPLC?

A typical starting injection volume for Alogliptin analysis is between 10 µL and 20 µL.[1][2] The optimal volume will depend on the concentration of the sample and the sensitivity of the detector. It is recommended to start with a lower volume, such as 10 µL, and increase it if a stronger signal is needed, while monitoring for peak shape distortion.

Q2: How does the mobile phase composition affect the retention time of Alogliptin?

The mobile phase composition significantly influences the retention time of Alogliptin in reverse-phase HPLC. Alogliptin is a polar compound, and increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease its retention time. Conversely, increasing the proportion of the aqueous phase (e.g., water or buffer) will increase the retention time. The pH of the mobile phase buffer can also affect the ionization state of Alogliptin and, consequently, its retention.

Q3: What are some common mobile phases used for Alogliptin analysis?

Several mobile phases have been successfully used for the HPLC analysis of Alogliptin. Common compositions include:

  • Acetonitrile and Ammonium Carbonate Buffer[1][3]

  • Phosphate Buffer and Acetonitrile[2]

  • Water and Methanol[4]

  • Acetonitrile and Water[5]

  • Methanol and Water with 0.1% Formic Acid[6]

The choice of mobile phase will depend on the specific column used and the desired chromatographic performance.

Q4: What should I do if I observe peak fronting or tailing?

Peak fronting or tailing can be caused by several factors. For peak tailing with basic compounds like Alogliptin, interactions with acidic silanol groups on the column packing can be a cause.[7] Consider using a base-deactivated column or adding a competing base to the mobile phase. Peak fronting may indicate column overload or a problem with the column bed.[8] Reducing the injection volume or sample concentration can help mitigate column overload. If the issue persists, the column may need to be replaced.

Q5: How can I improve the resolution between Alogliptin and other components?

To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the organic-to-aqueous ratio. A lower organic content will generally increase retention and may improve the separation of early-eluting peaks.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH of the mobile phase: Modifying the pH can change the ionization of Alogliptin and other components, leading to changes in retention and selectivity.

  • Decrease the flow rate: A lower flow rate can lead to more efficient separation, though it will increase the analysis time.

  • Use a different column: A column with a different stationary phase chemistry, smaller particle size, or longer length can provide better resolution.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Troubleshooting Step
Peak Tailing Secondary interactions with the stationary phase.- Use a base-deactivated (end-capped) column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH.
Column overload.- Reduce the injection volume or dilute the sample.
Column contamination or degradation.- Flush the column with a strong solvent. - Replace the column if the problem persists.[8]
Peak Fronting Column overload.- Decrease the injection volume or sample concentration.[9]
Poorly packed column or void formation.- Replace the column.[8]
Sample solvent incompatible with the mobile phase.- Dissolve the sample in the mobile phase if possible.
Issue 2: Inconsistent Retention Times
Symptom Possible Cause Troubleshooting Step
Retention Time Drifting Inconsistent mobile phase composition.- Ensure accurate preparation of the mobile phase. - Degas the mobile phase properly.
Column temperature fluctuations.- Use a column oven to maintain a stable temperature.
Column aging.- Monitor column performance and replace it when necessary.
Sudden Shift in Retention Time Change in mobile phase composition.- Prepare fresh mobile phase and re-equilibrate the system.
Leak in the HPLC system.- Check for leaks at all fittings and connections.
Pump malfunction.- Check pump seals and check valves for proper function.

Data Presentation

Table 1: Comparison of Optimized HPLC Methods for Alogliptin Analysis
ParameterMethod 1Method 2Method 3Method 4
Mobile Phase Acetonitrile:Ammonium Carbonate Buffer (55:45 v/v)[1]Phosphate Buffer (pH 2.9):Acetonitrile (60:40 v/v)[2]Water:Methanol (75:25 v/v)[4]Acetonitrile:Water (40:60 v/v)[5]
Column Hypersil Gold Thermo Scientific C18 (250 cm x 4.6 mm, 5 µm)[1]Phenomenex Luna C18 (250mm x 4.6mm, 5µm)[2]Not SpecifiedAgilent, TC C18 (250 x 4.6 mm, 5 µm)[5]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min1.0 mL/min[5]
Injection Volume 10 µL[1]20 µL[2]Not Specified20 µL[5]
Detection Wavelength 277 nm[1]237 nm[2]225 nm[4]277 nm[5]
Retention Time ~4 min[1]Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: HPLC Analysis of Alogliptin using Acetonitrile and Ammonium Carbonate Buffer

This protocol is based on the method described by Ali et al.[1]

1. Materials:

  • Alogliptin Benzoate reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium Carbonate (analytical grade)

  • Water (HPLC grade)

  • Hypersil Gold Thermo Scientific C18 column (250 cm x 4.6 mm, 5 µm) or equivalent

2. Instrument and Conditions:

  • HPLC system with UV detector

  • Mobile Phase: Acetonitrile and Ammonium Carbonate Buffer (55:45 v/v). The buffer is prepared by dissolving 1.0 g of ammonium carbonate in 1000 mL of water.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 277 nm

  • Run Time: 6 minutes

3. Procedure:

  • Prepare the mobile phase by mixing 550 mL of acetonitrile with 450 mL of the ammonium carbonate buffer.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes.[1]

  • Prepare a standard stock solution of Alogliptin Benzoate in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the standard solution and record the chromatogram.

  • The retention time for Alogliptin Benzoate is expected to be around 4 minutes.[1]

Protocol 2: HPLC Analysis of Alogliptin using Phosphate Buffer and Acetonitrile

This protocol is based on the method described by Dhamireddy et al.[2]

1. Materials:

  • Alogliptin reference standard

  • Potassium Dihydrogen Orthophosphate (analytical grade)

  • Orthophosphoric Acid (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phenomenex Luna C18 column (250mm x 4.6mm, 5µm) or equivalent

2. Instrument and Conditions:

  • HPLC system with UV detector

  • Mobile Phase: Phosphate Buffer (pH 2.9):Acetonitrile (60:40 v/v). The buffer is prepared by dissolving 2.72 g of Potassium Dihydrogen Orthophosphate in 1000 mL of HPLC water and adjusting the pH to 2.9 with diluted Orthophosphoric acid.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 237 nm

  • Run Time: 6 minutes

3. Procedure:

  • Prepare the mobile phase by mixing 600 mL of the Phosphate Buffer (pH 2.9) with 400 mL of Acetonitrile.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas in an ultrasonic water bath for 15 minutes.[2]

  • Prepare a standard stock solution of Alogliptin in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase.

  • Inject 20 µL of the standard solution and record the chromatogram.

Visualizations

Workflow_for_Optimizing_Injection_Volume cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation A Prepare Sample and Standard Solutions C Set Initial HPLC Conditions (e.g., 10 µL injection) A->C B Prepare Mobile Phase B->C D Inject Sample C->D E Acquire Chromatogram D->E F Evaluate Peak Shape and Area E->F G Peak Shape Acceptable? F->G Check for fronting/tailing H Increase Injection Volume (e.g., to 20 µL) G->H Yes I Decrease Injection Volume or Dilute Sample G->I No H->D Re-inject J Optimal Injection Volume Achieved H->J If signal is optimal and shape is good I->D Re-inject Troubleshooting_Mobile_Phase_Issues Start Problem with Alogliptin Peak Problem Identify the Issue Start->Problem PoorResolution Poor Resolution Problem->PoorResolution Low Rs InconsistentRT Inconsistent Retention Time Problem->InconsistentRT RT Drift BadPeakShape Bad Peak Shape Problem->BadPeakShape Tailing/Fronting Sol_PR1 Adjust Organic/Aqueous Ratio PoorResolution->Sol_PR1 Sol_PR2 Change Organic Solvent (ACN vs. MeOH) PoorResolution->Sol_PR2 Sol_PR3 Adjust Mobile Phase pH PoorResolution->Sol_PR3 Sol_IRT1 Prepare Fresh Mobile Phase InconsistentRT->Sol_IRT1 Sol_IRT2 Degas Mobile Phase Thoroughly InconsistentRT->Sol_IRT2 Sol_IRT3 Check for System Leaks InconsistentRT->Sol_IRT3 Sol_BPS1 Adjust Mobile Phase pH BadPeakShape->Sol_BPS1 Sol_BPS2 Add Mobile Phase Modifier (e.g., competing base) BadPeakShape->Sol_BPS2 Sol_BPS3 Ensure Sample Solvent is Compatible BadPeakShape->Sol_BPS3 End Problem Resolved Sol_PR1->End Sol_PR2->End Sol_PR3->End Sol_IRT1->End Sol_IRT2->End Sol_IRT3->End Sol_BPS1->End Sol_BPS2->End Sol_BPS3->End

References

Validation & Comparative

A Head-to-Head Battle: Alogliptin-d3 vs. a Structural Analog as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of a stable isotope-labeled (SIL) internal standard, Alogliptin-d3, and a structural analog, Sitagliptin, for the quantification of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin.

The Significance of Internal Standards in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby ensuring the accuracy and precision of the results.

Alogliptin's Mechanism of Action: DPP-4 Inhibition

Alogliptin is a potent and selective inhibitor of the DPP-4 enzyme.[1] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon secretion, ultimately leading to improved glycemic control in patients with type 2 diabetes.[1][2]

Signaling Pathway of Alogliptin cluster_0 Pancreatic Islet Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release DPP-4 DPP-4 GLP-1 & GIP Release->DPP-4 Degradation Active GLP-1 & GIP Active GLP-1 & GIP GLP-1 & GIP Release->Active GLP-1 & GIP Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites Alogliptin Alogliptin Alogliptin->DPP-4 Inhibition Insulin Secretion Insulin Secretion Active GLP-1 & GIP->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Active GLP-1 & GIP->Glucagon Secretion Inhibits Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Glucagon Secretion->Glucose Homeostasis

Caption: Alogliptin inhibits DPP-4, increasing active GLP-1 and GIP, which regulate insulin and glucagon secretion to maintain glucose homeostasis.

Performance Comparison: this compound vs. Sitagliptin

The ideal internal standard co-elutes with the analyte and has a similar ionization response, which is best achieved with a stable isotope-labeled version of the analyte. However, structural analogs can also be suitable alternatives. Below is a comparison of the performance of this compound and Sitagliptin as internal standards for Alogliptin quantification based on published literature.

Performance ParameterThis compound as IS[3]Sitagliptin as IS[4]
Linearity Range 5.09 - 509 ng/mL5 - 400 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Precision (Intra-day) 0.94 - 4.35%1.8 - 4.2%
Precision (Inter-day) 0.91 - 3.89%2.5 - 5.1%
Accuracy (Intra-day) 98.2 - 103.4%96.8 - 104.5%
Accuracy (Inter-day) 97.5 - 102.8%95.9 - 103.7%
Recovery Not explicitly reportedNot explicitly reported
Matrix Effect Not explicitly reportedNot explicitly reported

Experimental Protocols

A generalized workflow for the bioanalysis of Alogliptin using an internal standard is depicted below.

General Bioanalytical Workflow Plasma Sample Plasma Sample Spike with IS Spike with IS Plasma Sample->Spike with IS Sample Preparation Sample Preparation Spike with IS->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: A typical bioanalytical workflow involves sample preparation, LC-MS/MS analysis, and data processing for quantification.

Method Using this compound as Internal Standard[3]
  • Sample Preparation: Protein precipitation. To 100 µL of plasma, 100 µL of Milli-Q water and 50 µL of internal standard solution were added, followed by 800 µL of acetonitrile. After vortexing and centrifugation, the supernatant was injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Welchrom XB C18 (50 x 4.6 mm, 5 µm)

    • Mobile Phase: 5 mM Ammonium formate: Acetonitrile (50:50 v/v)

    • Flow Rate: 0.70 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Monitored Transitions:

      • Alogliptin: m/z 340.1 → 116.2

      • This compound: m/z 343.1 → 116.2

Method Using Sitagliptin as Internal Standard[4]
  • Sample Preparation: Direct precipitation and evaporation. To 100 µL of plasma, 10 µL of internal standard solution and 200 µL of acetonitrile were added. After vortexing and centrifugation, the supernatant was evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: Hypersil Gold column (50 mm × 2.1 mm, 1.9 μm)

    • Mobile Phase: Gradient elution with 0.2% formic acid in water and acetonitrile.

    • Flow Rate: Not explicitly reported.

    • Injection Volume: Not explicitly reported.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI

    • Monitored Transitions:

      • Alogliptin: m/z 340.33 → 116.32

      • Sitagliptin: m/z 408.12 → 235.24

Discussion: Choosing the Right Internal Standard

Both this compound and Sitagliptin have been successfully used as internal standards for the quantification of Alogliptin in human plasma.

This compound , as a stable isotope-labeled internal standard, is generally considered the "gold standard." Its physicochemical properties are nearly identical to those of Alogliptin, ensuring that it behaves similarly during sample preparation and analysis. This close similarity provides the most effective compensation for matrix effects and variations in instrument response, often leading to higher precision and accuracy.

Sitagliptin , as a structural analog, offers a viable and often more cost-effective alternative. While its chemical structure is similar to Alogliptin, differences in physicochemical properties can lead to variations in extraction recovery and ionization efficiency. However, the presented data demonstrates that a well-validated method using Sitagliptin can still achieve excellent linearity, precision, and accuracy, making it a suitable choice for many applications.

The selection between a SIL IS and a structural analog depends on the specific requirements of the assay. For regulated bioanalysis, where the highest level of accuracy and precision is demanded, a SIL IS is typically preferred. For research and development or high-throughput screening applications, a validated method with a structural analog may be sufficient and more economical.

Conclusion

This guide has provided a comparative overview of this compound and Sitagliptin as internal standards for the bioanalysis of Alogliptin. Both approaches have been shown to yield reliable and accurate results. The ultimate choice of internal standard should be based on a careful evaluation of the assay requirements, regulatory guidelines, and available resources. Thorough method development and validation are paramount to ensure the integrity of the bioanalytical data, regardless of the internal standard selected.

References

A Comparative Guide to Internal Standards for the Cross-Validation of Alogliptin Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different internal standards used in the bioanalytical assays of Alogliptin. The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This document summarizes experimental data from various studies to aid researchers in choosing the most suitable IS for their Alogliptin quantification needs.

Experimental Protocols

The following sections detail the methodologies employed in various studies for the quantification of Alogliptin using different internal standards.

Method 1: Alogliptin Assay with Vildagliptin as Internal Standard

A study describes a liquid chromatography-electro spray ionization-tandem mass spectroscopy method for the quantification of alogliptin in spiked human plasma using Vildagliptin as an internal standard.[1]

  • Sample Preparation: A liquid-liquid extraction technique was utilized for the extraction of alogliptin from human plasma.[2]

  • Chromatographic Separation:

    • Column: Waters Symmetry shield RP C-18 column (4.6 mm internal diameter, 5-μm particle size, 100Å pore size).[2]

    • Mobile Phase: A mixture of 0.3% formic acid and acetonitrile in a ratio of 20:80% v/v.[2]

    • Flow Rate: 1.0 ml/min.[2]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion mode.[2]

    • Monitored Transitions:

      • Alogliptin: m/z +339.19 (parent) → 245.11 (product).[2]

      • Internal Standard (Vildagliptin): m/z +303.39 (parent) → 232.16 (product).[2]

Method 2: Alogliptin Assay with Alogliptin D3 and Miglitol as Internal Standards

For the simultaneous determination of Alogliptin and Voglibose in human plasma, a sensitive LC-MS/MS method was developed using Alogliptin D3 and Miglitol as internal standards.[3]

  • Sample Preparation: Protein precipitation was employed for the extraction of analytes and internal standards.[3]

  • Chromatographic Separation:

    • Column: Welchrom XB C18 (50 × 4.6 mm, 5 μm).[3]

    • Mobile Phase: An isocratic mobile phase of 5 mM Ammonium formate and Acetonitrile in a 50:50 v/v ratio.[3]

    • Flow Rate: 0.70 ml/min.[3]

  • Mass Spectrometric Detection: The retention times were approximately 1.03 min for Alogliptin, 0.8 min for Voglibose, 0.8 min for Alogliptin D3, and 0.81 min for Miglitol.[3]

Method 3: Alogliptin Assay with Sitagliptin as Internal Standard

A fast, sensitive, and specific LC-MS/MS method was developed for the simultaneous estimation of alogliptin and metformin, utilizing sitagliptin as an internal standard.[3]

  • Sample Preparation: The method involved direct precipitation and an evaporation technique for sample preparation.[3]

  • Chromatographic Separation:

    • Column: Hypersil Gold column (50 mm × 2.1 mm, 1.9 μm).[3]

    • Mobile Phase: A gradient elution of acetonitrile and 0.2% formic acid solution.[3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion mode using selected reaction monitoring (SRM).[3]

    • Monitored Transitions:

      • Alogliptin: m/z 340.33 → 116.32.[3]

      • Metformin: m/z 130.12 → 71.32.[3]

      • Internal Standard (Sitagliptin): m/z 408.12 → 235.24.[3]

Data Presentation: Comparison of Assay Performance

The following table summarizes the quantitative data from the different Alogliptin assays, providing a basis for comparison of the internal standards used.

Parameter Method with Vildagliptin IS Method with Alogliptin D3 & Miglitol IS Method with Sitagliptin IS Method with Pioglitazone IS
Linearity Range (ng/mL) 40.17–16096[2]5.09-509[3]10-400[4]10-70[5]
Correlation Coefficient (r²) 0.99[2]Not Specified0.99[4]Not Specified
Intraday Accuracy (%) 91.06 - 98.48[2]0.94 - 4.35 (as % precision)[3]Not SpecifiedNot Specified
Interday Accuracy (%) 91.06 - 98.48[2]0.91 - 3.89 (as % precision)[3]Not SpecifiedNot Specified
Intraday Precision (%CV) ≤ 2[2]1.41 - 10.8[3]Not SpecifiedNot Specified
Interday Precision (%CV) ≤ 2[2]1.90 - 7.75[3]Not SpecifiedNot Specified
Extraction Recovery (%) 96.18 - 98.36[2]Not Specified~99.7[4]> 95[5]
Matrix Effect (Factor) 0.931 (LLOQ) - 1.14 (HQC)[2]Not SpecifiedNot SpecifiedNot Specified

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the cross-validation of an Alogliptin bioanalytical assay.

Alogliptin Assay Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample Spiking (Alogliptin + IS) extraction Extraction (LLE or SPE or PP) plasma->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision recovery Recovery detection->recovery stability Stability detection->stability

Caption: Experimental workflow for Alogliptin assay validation.

References

Assessing the Impact of Deuterium Labeling on Chromatographic Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium (²H or D), is a common strategy in drug discovery and development, offering benefits such as improved metabolic stability and altered pharmacokinetic profiles. However, this isotopic substitution can introduce subtle physicochemical changes that impact chromatographic behavior, most notably the retention time. This guide provides a comprehensive comparison of the chromatographic retention times of deuterated compounds versus their non-deuterated analogs, supported by experimental data and detailed methodologies. Understanding this "deuterium isotope effect" is crucial for accurate bioanalysis and pharmacokinetic studies.[1]

Quantitative Data Summary

The following table summarizes the observed retention time (t R ) shifts between non-deuterated (light) and deuterated (heavy) compounds across various chromatographic conditions. A negative retention time difference (Δt R ) indicates that the deuterated compound elutes earlier than its non-deuterated counterpart.

Compound Class/AnalyteChromatographic MethodStationary PhaseMobile PhaseLight t R (min)Heavy t R (min)Δt R (min)Reference
Dimethyl-labeled E. coli tryptic digestsUPLC-ESI-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedNot Specified-0.05 (median)[2]
Dimethyl-labeled E. coli tryptic digestsCZE-ESI-MS/MSN/A (Capillary)ElectrolyteNot SpecifiedNot Specified-0.002 (median)[2]
Metformin (d₀ vs. d₆)GC-MSNot SpecifiedNot Specified3.603.57-0.03[3]
Olanzapine (OLZ vs. OLZ-D3)Normal-Phase LC-MS/MSNot SpecifiedNot Specified1.601.66+0.06[4]
Des-methyl olanzapine (DES vs. DES-D8)Normal-Phase LC-MS/MSNot SpecifiedNot Specified2.622.74+0.12[4]
Chemically-tagged metabolites (d₀ vs. d₆)Reversed-Phase LC-MSKinetex C18Acetonitrile/Water + 0.1% FAVariousVariousGenerally Negative[5]
Chemically-tagged metabolites (d₀ vs. d₆)Reversed-Phase LC-MSKinetex PFPAcetonitrile/Water + 0.1% FAVariousVariousCloser to Zero[5]

Key Observations:

  • In reversed-phase liquid chromatography (RPLC), deuterated compounds generally elute slightly earlier than their non-deuterated counterparts.[2][5] This is often attributed to subtle differences in polarity and weaker van der Waals interactions with the stationary phase.[6]

  • The magnitude of the retention time shift in RPLC can be influenced by the number of deuterium atoms incorporated.[6]

  • In contrast to RPLC, techniques like capillary zone electrophoresis (CZE), which separate based on charge-to-size ratio, exhibit a negligible deuterium isotope effect.[2]

  • Normal-phase chromatography can show a reversed effect, with deuterated compounds eluting later.[4]

  • The choice of stationary phase can modulate the deuterium isotope effect. For instance, a pentafluorophenyl (PFP) column was shown to reduce the retention time difference compared to a standard C18 column.[5]

  • Isotope labeling with ¹³C or ¹⁵N is a recommended alternative to avoid the chromatographic shifts associated with deuterium.[7]

Experimental Protocols

Below are detailed methodologies from key experiments that have investigated the chromatographic isotope effect.

1. UPLC-ESI-MS/MS Analysis of Dimethyl-labeled Peptides [2]

  • Sample: Tryptic digests of E. coli proteins labeled with light, intermediate, and heavy dimethyl labels.

  • Instrumentation: nUHPLC-ESI-MS/MS system.

  • Separation: The labeled peptide samples were pooled and analyzed in a single run.

  • Results: Deuterated peptides tended to elute earlier than their non-deuterated counterparts, with a median retention time shift of approximately 3 seconds for light versus heavy labeled peptides. This shift was about half the average peak width.

2. GC-MS Analysis of Metformin [3]

  • Sample: Unlabeled (d₀) and deuterated (d₆) metformin.

  • Instrumentation: Gas chromatography-mass spectrometry (GC-MS) system.

  • Separation: The analytes were separated on a GC column, and their retention times were recorded.

  • Results: The deuterated metformin (t R = 3.57 min) eluted slightly earlier than the unlabeled metformin (t R = 3.60 min).

3. Column Screening for Deuterium Effect Reduction in Metabolomics [5]

  • Sample: A series of 35 model metabolites tagged with d₀- and d₆-labels.

  • Instrumentation: LC-MS system.

  • Columns Evaluated:

    • Kinetex C18 (2.6 μm, 2.1 mm i.d. × 100 mm)

    • Kinetex PS C18 (positively charged surface)

    • Kinetex Biphenyl

    • Kinetex F5 (pentafluorophenyl)

  • LC Conditions:

    • Column Temperature: 40 °C

    • Flow Rate: 0.4 mL/min

    • Mobile Phase A: 0.1% Formic Acid in water

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile or methanol

    • Gradient (Acetonitrile): 5% B to 60% B over 40 min

    • Gradient (Methanol): 5% B to 80% B over 40 min

  • Results: The pentafluorophenyl (PFP) column demonstrated the most significant reduction in the chromatographic deuterium effect compared to the other columns, particularly when using an acetonitrile mobile phase.[5]

Visualizing the Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the impact of deuterium labeling on chromatographic retention time and the signaling pathway for method optimization.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis cluster_conclusion Conclusion prep_light Prepare Non-Deuterated (Light) Sample mix_samples Mix Light and Heavy Samples (1:1 Ratio) prep_light->mix_samples prep_heavy Prepare Deuterated (Heavy) Sample prep_heavy->mix_samples inject Inject Mixture into Chromatography System mix_samples->inject acquire_data Acquire Data (e.g., MS) inject->acquire_data extract_xic Extract Ion Chromatograms (XICs) for Light and Heavy Analytes acquire_data->extract_xic determine_tr Determine Retention Time (tR) for Each Peak Apex extract_xic->determine_tr calculate_delta Calculate Retention Time Difference (ΔtR = tR_heavy - tR_light) determine_tr->calculate_delta assess_impact Assess Significance of the Isotope Effect calculate_delta->assess_impact logical_relationship cluster_observation Observation cluster_investigation Investigation of Parameters cluster_optimization Optimization Goal obs Significant Retention Time Shift Observed col Stationary Phase (e.g., C18, PFP) obs->col Modify mob Mobile Phase (e.g., Acetonitrile, Methanol) obs->mob Modify grad Gradient Profile obs->grad Modify temp Temperature obs->temp Modify opt Minimize Retention Time Shift (ΔtR ≈ 0) col->opt mob->opt grad->opt temp->opt

References

Evaluating the Linearity, Accuracy, and Precision of an Alogliptin Assay with Alogliptin-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust quantification of therapeutic agents is paramount. This guide provides a comprehensive evaluation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Alogliptin using its deuterated internal standard, Alogliptin-d3. The performance of this method is benchmarked against alternative analytical techniques, supported by experimental data on linearity, accuracy, and precision.

Methodology Comparison

The primary method evaluated is an LC-MS/MS assay, a highly sensitive and specific technique ideal for bioanalytical studies. For comparison, data from reverse-phase high-performance liquid chromatography (RP-HPLC) methods are also presented. While RP-HPLC is a reliable technique, LC-MS/MS generally offers superior sensitivity and selectivity, which is crucial for complex biological matrices like plasma.

Data Summary

The following tables summarize the performance characteristics of the Alogliptin assay using this compound as an internal standard, alongside comparative data from other analytical methods.

Table 1: Linearity of Alogliptin Assays

MethodAnalyteInternal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
LC-MS/MS Alogliptin This compound Rabbit Plasma 4.00 - 600 Not explicitly stated, but implied to be high [1]
LC-MS/MSAlogliptinNot SpecifiedSpiked Human Plasma40.17 - 16,0960.99[2][3]
LC-MS/MSAlogliptinNot SpecifiedHuman Plasma10 - 400Not explicitly stated, but implied to be high[4]
RP-HPLCAlogliptinNot ApplicablePharmaceutical Dosage Forms10,000 - 35,0000.998[5][6]
RP-HPLCAlogliptinNot ApplicableBulk and Pharmaceutical Forms85,000 - 306,0001.00[7]

Table 2: Accuracy of Alogliptin Assays

MethodAnalyteInternal StandardMatrixConcentration Levels (QC)Accuracy (% Nominal)
LC-MS/MS Alogliptin This compound Rabbit Plasma LQC, MQC, HQC 106% - 109% (% Mean Recovery) [1]
LC-MS/MSAlogliptinNot SpecifiedSpiked Human PlasmaHQC, MQC-1, MQC-2, LQC, LLOQ91.06 - 98.48[2]
RP-HPLCAlogliptinNot ApplicablePharmaceutical Dosage FormsNot Specified99 - 102 (% Recovery)[5][6]
RP-HPLCAlogliptinNot ApplicableBulk and Pharmaceutical Forms50%, 100%, 150% of target100.3 (% Recovery)[7]

Table 3: Precision of Alogliptin Assays

MethodAnalyteInternal StandardMatrixPrecision TypeCoefficient of Variation (%CV) / %RSD
LC-MS/MS Alogliptin This compound Rabbit Plasma Intra-day & Inter-day 1.26 - 4.97 [1]
LC-MS/MSAlogliptinNot SpecifiedSpiked Human PlasmaIntraday & Interday≤ 2[2]
RP-HPLCAlogliptinNot ApplicablePharmaceutical Dosage FormsIntraday & Interday0.127 - 0.931[5][6]
RP-HPLCAlogliptinNot ApplicableBulk and Pharmaceutical FormsRepeatability< 2[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the experimental protocols for the LC-MS/MS method using this compound and a comparative RP-HPLC method.

LC-MS/MS Method with this compound

This method is designed for the quantification of Alogliptin in plasma.[1][8][9]

1. Sample Preparation (Liquid-Liquid Extraction) [8][9]

  • To 250 µL of plasma, add 50 µL of this compound internal standard (50 ng/mL).

  • Add 100 µL of 0.05 M NaOH buffer (pH 4).

  • Vortex mix the sample.

  • Add 2.5 mL of ethyl acetate for extraction.

  • Centrifuge at 2000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness using a lyophilizer.

  • Reconstitute the residue with 300 µL of the mobile phase.

2. Chromatographic Conditions [1][8]

  • Column: Inertsil ODS C18 (50 x 4.60 mm, 5 µm).

  • Mobile Phase: 0.1% formic acid in water and an organic mixture (acetonitrile:methanol, 80:20 v/v) in a 30:70 v/v ratio.[8]

  • Flow Rate: 1.0 mL/min.[1][8]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 40°C.[1]

  • Autosampler Temperature: 5°C.[1]

3. Mass Spectrometric Conditions [1]

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Alogliptin: m/z 343.3 → 196.2[1]

    • This compound (IS): m/z 343.3 → 196.2 (Note: A different transition for the d3 variant is expected, though the provided reference used the same for illustrative purposes. A more accurate transition would be m/z 343.3 → 196.2 for Alogliptin and a specific one for this compound, for instance, m/z 346.3 → 199.2, though not explicitly stated in the search results).

  • Ion Source Temperature: 500°C.[10]

  • Ion Spray Voltage: 5500 V.[10]

Comparative RP-HPLC Method

This method is suitable for the determination of Alogliptin in pharmaceutical dosage forms.[5][6]

1. Sample Preparation

  • Prepare a standard stock solution of Alogliptin in the mobile phase.

  • For tablets, crush a number of tablets, and dissolve the powder equivalent to a specific amount of Alogliptin in the mobile phase.

  • Filter the solution before injection.

2. Chromatographic Conditions [5][6]

  • Column: Shiseido C18 (250 mm x 4.6 mm, 5 µm).[5][6]

  • Mobile Phase: Acetonitrile and pH 7 Phosphate buffer.[5]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: Not specified.

  • Run Time: 5 minutes.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the LC-MS/MS analysis of Alogliptin in a plasma sample.

Alogliptin_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction dry_down Evaporation extraction->dry_down reconstitute Reconstitution dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for Alogliptin quantification by LC-MS/MS.

This guide demonstrates that the LC-MS/MS method using this compound as an internal standard provides a highly linear, accurate, and precise assay for the quantification of Alogliptin in biological matrices. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variability in sample processing and instrument response, leading to more reliable pharmacokinetic and bioequivalence data. While RP-HPLC methods are suitable for quality control of pharmaceutical formulations, the sensitivity and specificity of LC-MS/MS are superior for bioanalytical applications.

References

A Comparative Guide to Inter-laboratory Quantification of Alogliptin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for the Accurate Determination of Alogliptin in Pharmaceutical and Biological Matrices.

This guide provides a comprehensive comparison of various analytical methods for the quantification of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The data presented is compiled from a range of independent validation studies, offering researchers, scientists, and drug development professionals a consolidated resource for selecting the most appropriate analytical technique for their specific needs. The comparison focuses on key performance indicators such as linearity, accuracy, precision, and limits of detection and quantification.

Quantitative Performance of Alogliptin Quantification Methods

The following tables summarize the quantitative performance of different Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods reported in the literature for the quantification of Alogliptin. These methods have been validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Table 1: Comparison of RP-HPLC Method Performance for Alogliptin Quantification

Parameter Method 1 [1]Method 2 [2]Method 3 [3]Method 4 Method 5 [5]Method 6 [6]
Linearity Range (µg/mL) 85–30610-355–2510-3010–500.5–50
Accuracy (% Recovery) 100.3%Not Reported99-101%99.90%Not Reported98–100%
Precision (%RSD) <2%<2%<2%<2%Not ReportedNot Reported
Limit of Detection (LOD) (µg/mL) 0.030.23Not ReportedNot ReportedNot ReportedNot Reported
Limit of Quantification (LOQ) (µg/mL) 0.090.78Not ReportedNot ReportedNot ReportedNot Reported
Detection Wavelength (nm) 277225286242237236

Table 2: Comparison of LC-MS/MS Method Performance for Alogliptin Quantification in Human Plasma

Parameter Method 1 [7]Method 2 [8]Method 3 [9]
Linearity Range (ng/mL) 40.17–1609610-4002-2000
Accuracy (% Nominal) 91.06–98.48%Not Reported95.2-110.3%
Precision (%CV) ≤2%Not Reported<10%
Lower Limit of Quantification (LLOQ) (ng/mL) 40.17102
Extraction Method Liquid-Liquid ExtractionDirect PrecipitationLiquid-Liquid Extraction

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables, providing a basis for reproducibility and adaptation in other laboratories.

Protocol 1: RP-HPLC Method for Alogliptin in Bulk and Tablets[1]
  • Instrumentation: Agilent 1200 system with a Hypersil Gold Thermo Scientific C18 column (250 cm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and ammonium carbonate buffer (55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 277 nm.

  • Run Time: 6.0 minutes, with a retention time for Alogliptin of approximately 4 minutes.

Protocol 2: RP-HPLC Method for Simultaneous Estimation of Alogliptin and Metformin[5]
  • Instrumentation: HPLC system with an Agilent C18 column (150 X 4.6 mm, 5µ).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0 with 0.1% OPA) and methanol (20:80 v/v).

  • Flow Rate: 0.7 mL/min.

  • Detection: UV detection at a wavelength of 242 nm.

  • Retention Times: Metformin HCl at 1.727 min and Alogliptin at 2.900 min.

Protocol 3: LC-MS/MS Method for Alogliptin in Spiked Human Plasma[8]
  • Instrumentation: LC-MS/MS system with a Waters Symmetry shield RP C-18 column (4.6-mm internal diameter, 5-μm particle size, 100Å pore size).

  • Mobile Phase: A mixture of 0.3% formic acid and acetonitrile (20:80% v/v).

  • Flow Rate: 1.0 mL/min.

  • Ionization Mode: Positive ion mode.

  • Quantification: Multiple reaction monitoring (MRM) of the transition m/z +339.19 → 245.11 for Alogliptin.

  • Sample Preparation: Liquid-liquid extraction.

Visualizations

The following diagrams illustrate the experimental workflow for comparing Alogliptin quantification methods and the signaling pathway of Alogliptin.

Alogliptin Quantification Method Comparison Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analytical Method cluster_validation Method Validation (ICH Guidelines) Bulk_Drug Bulk Drug Direct_Dilution Direct Dilution Bulk_Drug->Direct_Dilution Tablets Tablet Dosage Form Tablets->Direct_Dilution Plasma Human Plasma Precipitation Protein Precipitation Plasma->Precipitation LLE Liquid-Liquid Extraction Plasma->LLE HPLC RP-HPLC-UV Direct_Dilution->HPLC LCMS LC-MS/MS Precipitation->LCMS LLE->LCMS Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity Robustness Robustness HPLC->Robustness LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Specificity LCMS->Robustness

Caption: Workflow for the comparison of Alogliptin quantification methods.

Alogliptin Signaling Pathway Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 are inactivated by Pancreas Pancreatic β-cells Incretins->Pancreas act on Alogliptin Alogliptin Alogliptin->DPP4 inhibits Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control

Caption: Mechanism of action of Alogliptin via DPP-4 inhibition.

References

Establishing Acceptance Criteria for Alogliptin-d3 as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection and validation of an appropriate internal standard (IS) are critical for the accuracy and reliability of bioanalytical methods. Alogliptin-d3, a stable isotope-labeled version of the dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin, is an ideal candidate for an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the analyte. This guide provides a comprehensive overview of the acceptance criteria for establishing this compound as a robust internal standard, based on guidelines from major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Comparative Acceptance Criteria for Internal Standards

The following table summarizes the key acceptance criteria for the validation of an internal standard like this compound in a bioanalytical method. These criteria are compiled from FDA and EMA guidelines to ensure the reliability of study data.[1][2][3][4]

ParameterAcceptance CriteriaRegulatory Guidance
Selectivity The response of the internal standard in blank matrix samples should be ≤ 5% of the response in calibration standards at the lower limit of quantification (LLOQ).[1][5]FDA, EMA
Matrix Effect The coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of blank matrix should be ≤ 15%.[6][7]FDA, EMA
Internal Standard Response Variability The internal standard response in the quality control (QC) and unknown samples should be within 50-150% of the mean response in the calibration standards for a given run. This is a trigger for investigation, not necessarily run rejection.[8]General Industry Practice/GCC
Stability (Stock and Working Solutions) The response of the internal standard in stability samples should be within ±10% of the response of freshly prepared solutions.FDA, EMA
Stability (in Matrix) The mean concentration of the analyte, calculated using the internal standard, in stability QC samples (low and high concentrations) should be within ±15% of the nominal concentration.[9][10]FDA, EMA
Cross-Interference (Analyte to IS) The response of the internal standard in a blank sample spiked with the analyte at the upper limit of quantification (ULOQ) should be ≤ 5% of the mean internal standard response in the calibration standards.[11]ICH M10

Experimental Protocols for Validation of this compound Internal Standard

Detailed methodologies are crucial for the successful validation of this compound as an internal standard. The following protocols are based on established bioanalytical method validation guidelines.[2][12][13]

1. Selectivity

  • Objective: To demonstrate that endogenous components in the biological matrix do not interfere with the detection of this compound.

  • Procedure:

    • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.

    • Process each blank sample without the addition of the internal standard and analyze it using the developed LC-MS/MS method.

    • Process a zero sample (blank matrix with this compound).

    • Evaluate the chromatograms of the blank samples at the retention time of this compound for any interfering peaks.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should not exceed 5% of the response of this compound in the LLOQ sample.[1]

2. Matrix Effect

  • Objective: To assess the potential for matrix components to suppress or enhance the ionization of this compound.

  • Procedure:

    • Obtain at least six different sources of the blank biological matrix.

    • Prepare two sets of samples:

      • Set A: Spike this compound into the post-extracted blank matrix from each of the six sources.

      • Set B: Prepare neat solutions of this compound in the mobile phase at the same concentration as in Set A.

    • Calculate the matrix factor (MF) for each matrix source: MF = (Peak Response in Set A) / (Mean Peak Response in Set B).

    • Calculate the internal standard-normalized matrix factor by dividing the analyte matrix factor by the this compound matrix factor for each source.

  • Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different matrix sources should be ≤ 15%.[6][7]

3. Stability

  • Objective: To evaluate the stability of this compound under various storage and handling conditions.

  • Procedure:

    • Stock Solution Stability:

      • Prepare a stock solution of this compound.

      • Store aliquots at the intended storage temperature (e.g., -20°C or -80°C) for a specified duration.

      • Compare the response of the stored stock solution to that of a freshly prepared stock solution.

    • Bench-Top Stability (in Matrix):

      • Spike blank matrix with Alogliptin and this compound at low and high QC concentrations.

      • Leave the samples at room temperature for a duration that mimics the sample handling time.

      • Analyze the samples and compare the calculated concentrations to the nominal values.

    • Freeze-Thaw Stability (in Matrix):

      • Spike blank matrix with Alogliptin and this compound at low and high QC concentrations.

      • Subject the samples to at least three freeze-thaw cycles (e.g., freeze at -20°C, thaw at room temperature).

      • Analyze the samples and compare the calculated concentrations to the nominal values.

  • Acceptance Criteria: The mean concentration of the analyte in the stability samples should be within ±15% of the nominal concentrations.[9][10] The response of the stock solution should be within ±10% of the fresh solution.

Workflow for Establishing Internal Standard Acceptance Criteria

The following diagram illustrates the logical workflow for the validation of an internal standard such as this compound.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Conclusion A Select Internal Standard (this compound) B Optimize LC-MS/MS Parameters A->B C Selectivity B->C D Matrix Effect B->D E Stability (Stock, Bench-top, Freeze-Thaw) B->E F Internal Standard Response Variability B->F G Compare to Acceptance Criteria C->G D->G E->G F->G H Internal Standard Validation Fails G->H Criteria Not Met I Internal Standard Validated for Use G->I Criteria Met H->B Re-optimize Method

Internal Standard Validation Workflow

By adhering to these acceptance criteria and diligently following the experimental protocols, researchers and drug development professionals can confidently establish this compound as a reliable internal standard, ensuring the integrity and accuracy of their bioanalytical data.

References

Safety Operating Guide

Proper Disposal of Alogliptin-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of chemical compounds. This guide provides detailed procedures for the proper disposal of Alogliptin-d3, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin, tailored for researchers, scientists, and drug development professionals.

This compound is not classified as a hazardous substance or mixture.[1] However, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and to comply with institutional and regulatory standards. The following procedures are based on general laboratory chemical waste guidelines and specific information available for Alogliptin and its analogs.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₉H₁₉D₃N₄O₂
Molecular Weight 341.43 g/mol
Appearance Solid
Stability Stable under recommended storage conditions
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[1]

Experimental Protocols: Disposal Workflow

The proper disposal of this compound involves a systematic approach to waste characterization, segregation, and disposal in accordance with institutional and local regulations.

Alogliptin_d3_Disposal_Workflow cluster_assessment Waste Assessment cluster_non_hazardous Non-Hazardous Waste Stream cluster_hazardous Hazardous Waste Stream cluster_disposal_actions Disposal Actions start Start: this compound Waste Generated waste_char Waste Characterization: Is the waste mixed with hazardous materials? start->waste_char solid_waste Solid Waste Disposal waste_char->solid_waste No hazardous_waste Segregate as Hazardous Waste waste_char->hazardous_waste Yes dispose_solid Place in designated non-hazardous solid waste container solid_waste->dispose_solid liquid_waste Aqueous Solution Disposal check_local Check institutional and local regulations for sewer disposal liquid_waste->check_local empty_container Empty Container Disposal rinse_container Triple rinse with a suitable solvent empty_container->rinse_container contact_ehs Contact Environmental Health & Safety (EHS) hazardous_waste->contact_ehs check_local->hazardous_waste Not Permitted sewer_disposal Dispose down the drain with copious amounts of water (if permitted) check_local->sewer_disposal Permitted trash_disposal Dispose in regular trash collect_rinsate Collect rinsate for disposal rinse_container->collect_rinsate deface_label Deface or remove label rinse_container->deface_label collect_rinsate->hazardous_waste deface_label->trash_disposal

Step-by-Step Disposal Procedures

1. Waste Characterization:

  • The first and most critical step is to determine if the this compound waste is mixed with any other substances.

  • If this compound has been used in a solution with hazardous solvents or reagents, the entire mixture must be treated as hazardous waste.

2. Uncontaminated (Non-Hazardous) this compound Waste:

  • Solid Waste:

    • Collect uncontaminated, solid this compound waste in a clearly labeled, sealed container.

    • Dispose of the container in the designated non-hazardous solid chemical waste stream as directed by your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution.

  • Aqueous Solutions:

    • For dilute aqueous solutions of this compound, consult your institution's guidelines for sewer disposal. Many institutions permit the disposal of non-hazardous aqueous waste down the drain, followed by flushing with a large volume of water.

    • It is crucial to verify the local regulations and institutional policies before disposing of any chemical waste via the sanitary sewer.

3. Contaminated (Hazardous) this compound Waste:

  • If this compound is mixed with hazardous materials (e.g., flammable solvents, toxic reagents), the mixture must be handled as hazardous waste.

  • Segregate the waste into compatible waste streams (e.g., halogenated solvents, non-halogenated solvents, acidic waste).

  • Collect the waste in a properly labeled hazardous waste container. The label should include the chemical names and approximate concentrations of all components.

  • Store the hazardous waste in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's EHS department.

4. Disposal of Empty Containers:

  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent).

  • The rinsate from the first rinse must be collected and disposed of as chemical waste. Subsequent rinsates may also need to be collected depending on institutional policies.

  • Once triple-rinsed, deface or remove the original label from the container.

  • The empty, rinsed container can typically be disposed of in the regular trash or recycling, in accordance with your facility's procedures.

5. Spill Cleanup:

  • In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbent material and the spilled substance into a sealed container for disposal.

  • If the spill involves a solution, the disposal method will depend on the solvent. If a hazardous solvent is involved, the cleanup materials must be treated as hazardous waste.

  • Decontaminate the spill area with a suitable cleaning agent.

Important Considerations:

  • Consult Your EHS Department: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. They can provide information on local regulations and facility-specific procedures.

  • Safety Data Sheets (SDS): Before handling any chemical, thoroughly review its Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

  • Waste Minimization: Employ practices to minimize the generation of chemical waste, such as ordering only the necessary quantities of materials and using microscale experimental techniques when possible.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Alogliptin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring personal and environmental safety is paramount when handling potent pharmaceutical compounds like Alogliptin-d3. This guide provides essential, immediate safety protocols and logistical plans to foster a secure laboratory environment. By adhering to these procedural steps, you can minimize risks and build a culture of safety, making this a trusted resource for chemical handling in your laboratory.

This compound is a deuterated form of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1] While the safety data sheet for Alogliptin-13C,d3 (benzoate) indicates it is not classified as a hazardous substance, it is crucial to handle all research chemicals with care, as their toxicological properties may not be fully investigated.[2][3]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for minimizing exposure to this compound.

Control TypeRecommendationSpecifications
Engineering Controls Fume Hood/Ventilated EnclosureUse only in areas with appropriate exhaust ventilation to control airborne levels.[2][3]
Safety Shower & Eyewash StationMust be readily accessible in the immediate work area.[2]
Personal Protective Equipment Eye ProtectionSafety goggles with side-shields are required.[2]
Hand ProtectionChemical-resistant protective gloves (e.g., nitrile) should be worn.[2]
Body ProtectionAn impervious lab coat or apron is necessary to prevent skin contact.[2][4]
Respiratory ProtectionA NIOSH/MSHA-approved respirator is recommended, especially when handling the powder outside of a ventilated enclosure.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of the research process.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[2] The recommended storage temperature is -20°C for long-term stability.[2] For solutions in solvent, storage at -80°C is recommended for up to 6 months.[2]

  • Inventory: Maintain an accurate inventory of the compound, including the amount received, used, and remaining.

Handling and Preparation of Solutions
  • Designated Area: All handling of powdered this compound should occur within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent inhalation of dust.[2]

  • Weighing:

    • Don appropriate PPE before entering the designated handling area.

    • Use a tared weigh boat to accurately measure the desired amount of this compound.

    • Handle the powder gently to minimize the generation of airborne dust.

  • Dissolution:

    • Add the weighed this compound to the chosen solvent in a suitable container.

    • Cap the container securely and mix by vortexing or sonicating until fully dissolved.

    • Label the container clearly with the compound name, concentration, solvent, and date of preparation.

Experimental Use
  • Contained Use: Whenever possible, conduct experiments involving this compound in a closed system or within a ventilated enclosure.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the affected area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment: For spills, prevent further leakage or spillage if it is safe to do so.[2]

  • Clean-up:

    • For powdered spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • For solutions, absorb with an inert, non-combustible material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[2]

    • Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.[2]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[2] A physician should be consulted.[2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Contaminated Materials: All disposable labware, gloves, and other materials contaminated with this compound should be collected in a designated, sealed hazardous waste container.

  • Unused Compound and Solutions: Dispose of unused this compound and its solutions as hazardous chemical waste.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with federal, state, and local regulations.[5]

Visualizing Safety Workflows

To further clarify the procedural guidance, the following diagrams illustrate the key workflows for handling this compound and responding to emergencies.

Alogliptin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Enter_Hood Enter Ventilated Hood Don_PPE->Enter_Hood Weigh_Compound Weigh this compound Enter_Hood->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Workspace Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE End End Doff_PPE->End Start Start Start->Don_PPE

Caption: Standard operational workflow for handling this compound.

Emergency_Response_Flowchart cluster_spill_response Spill Response cluster_personal_response Personal Exposure Response Exposure_Event Exposure Event? Spill Spill Exposure_Event->Spill Yes Personal_Exposure Personal Exposure Exposure_Event->Personal_Exposure No, Personal Evacuate Evacuate Area Spill->Evacuate Remove_Contaminated_Clothing Remove Contaminated Clothing Personal_Exposure->Remove_Contaminated_Clothing Don_Spill_PPE Don Spill Kit PPE Evacuate->Don_Spill_PPE Contain_Spill Contain Spill Don_Spill_PPE->Contain_Spill Clean_Spill Clean & Decontaminate Contain_Spill->Clean_Spill Dispose_Spill_Waste Dispose of Waste Clean_Spill->Dispose_Spill_Waste Flush_Area Flush Affected Area (Eyes/Skin) Remove_Contaminated_Clothing->Flush_Area Seek_Medical_Attention Seek Medical Attention Flush_Area->Seek_Medical_Attention Provide_SDS Provide SDS to Medical Personnel Seek_Medical_Attention->Provide_SDS

Caption: Decision-making workflow for emergency response to this compound exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.